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Foundational

An In-depth Technical Guide to Methyl 4-acetamidopyridine-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of methyl 4-acetamidopyridine-2-carboxylate, a pyridine derivative of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 4-acetamidopyridine-2-carboxylate, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While direct extensive literature on this specific molecule is emerging, this document, compiled by a senior application scientist, extrapolates from the well-documented chemistry of its precursor, methyl 4-aminopyridine-2-carboxylate, and established principles of organic synthesis to provide a robust framework for its study and application.

Introduction: The Significance of Acetamidopyridine Scaffolds

Pyridine and its derivatives are fundamental scaffolds in the development of numerous therapeutic agents, owing to their versatile chemical reactivity and ability to interact with biological targets.[1][2] The introduction of an acetamido group can significantly modulate a molecule's physicochemical properties, including its solubility, stability, and bioavailability, making it a crucial functional group in drug design.[3] Methyl 4-acetamidopyridine-2-carboxylate, by combining these features, represents a valuable building block for the synthesis of novel bioactive compounds.[4][5]

Molecular Structure and Chemical Identity

The foundational structure of methyl 4-acetamidopyridine-2-carboxylate is a pyridine ring substituted with a methyl carboxylate group at the 2-position and an acetamido group at the 4-position.

Caption: Chemical structure of Methyl 4-acetamidopyridine-2-carboxylate.

Molecular Formula: C₉H₁₀N₂O₃[6]

Molecular Weight: 194.19 g/mol

IUPAC Name: methyl 4-acetamidopyridine-2-carboxylate

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of methyl 4-acetamidopyridine-2-carboxylate, derived from the known properties of its precursor, methyl 4-aminopyridine-2-carboxylate, and the influence of the acetyl group.

PropertyPredicted ValueReference for Precursor Data
Melting Point> 130 °C[7]
Boiling Point> 333.7 °C[7]
SolubilityModerately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)[8]
pKa~3-4[7]
LogP~0.5 - 1.0[9]

Synthesis of Methyl 4-acetamidopyridine-2-carboxylate

The most direct and logical synthetic route to methyl 4-acetamidopyridine-2-carboxylate is through the N-acetylation of its commercially available precursor, methyl 4-aminopyridine-2-carboxylate.

Synthesis_Workflow cluster_0 Synthesis of Methyl 4-acetamidopyridine-2-carboxylate Start Methyl 4-aminopyridine-2-carboxylate Reaction N-Acetylation Start->Reaction Reactant Reagent Acetic Anhydride Reagent->Reaction Reagent Product Methyl 4-acetamidopyridine-2-carboxylate Reaction->Product Yields

Caption: Proposed synthesis workflow for Methyl 4-acetamidopyridine-2-carboxylate.

Experimental Protocol: N-acetylation of Methyl 4-aminopyridine-2-carboxylate

This protocol is adapted from established procedures for the N-acetylation of aminopyridines.[3][10]

Materials and Equipment:

  • Methyl 4-aminopyridine-2-carboxylate

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminopyridine-2-carboxylate in pyridine.

  • Reagent Addition: Slowly add acetic anhydride to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add cold water to the flask to precipitate the product and quench any unreacted acetic anhydride.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure methyl 4-acetamidopyridine-2-carboxylate.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Catalyst: Pyridine not only serves as a good solvent for the reactants but also acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a strong and readily available acetylating agent that reacts efficiently with the amino group.

  • Heating: Providing thermal energy increases the reaction rate and ensures complete conversion of the starting material.

  • Aqueous Work-up: The addition of water is crucial for precipitating the less water-soluble product and for hydrolyzing the excess acetic anhydride.

Predicted Spectroscopic Data

The following are predicted key features of the spectroscopic data for methyl 4-acetamidopyridine-2-carboxylate, based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.8 - 4.0Singlet
-COCH₃2.1 - 2.3Singlet
Pyridine-H7.5 - 8.5Multiplets
-NH9.0 - 10.0Broad Singlet

The exact chemical shifts and coupling constants of the pyridine protons will depend on the solvent used and would require computational prediction or experimental verification.

¹³C NMR Spectroscopy (Predicted)
CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃~52
-COCH₃~24
Pyridine-C110 - 150
Ester C=O165 - 170
Amide C=O168 - 172
Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3250 - 3350
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (ester)1720 - 1740
C=O Stretch (amide)1670 - 1690
C=C and C=N Stretch (pyridine ring)1550 - 1620
Mass Spectrometry (Predicted)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 194. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of acetamidopyridine are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of therapeutic activities.[4] They have been investigated for their potential as:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[4]

  • Anti-inflammatory and Analgesic Agents: Pyridine-based compounds have shown promise in treating pain and inflammation.[1]

  • Antimicrobial Agents: The structural motif is also found in compounds with antibacterial and antifungal properties.[1]

Methyl 4-acetamidopyridine-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the acetamido group and the pyridine ring offer sites for further chemical modification.

Safety and Handling

As with any chemical reagent, methyl 4-acetamidopyridine-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the data for its amino precursor, it may cause skin and eye irritation.[9]

References

  • Benchchem. (2025). Benchmarking 2-Acetamidopyridine: A Comparative Guide to Novel Reagents in the Synthesis of Bioactive Scaffolds.
  • Kusakiewicz-Dawid, A., Masiukiewicz, E., Rzeszotarska, B., & Sidor, M. (2007). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Chemical & Pharmaceutical Bulletin, 55(5), 747–752.
  • Benchchem. (2025). Protocol for N-acetylation of 2-aminopyridine: An Application Note.
  • Steck, E. A., & Ewing, G. W. (1948). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 70(10), 3397–3401.
  • ChemBK. (2024, April 10). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Chegg. (2020, June 7). Following info is the spectrums to support and compare for the question above. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.
  • PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Academia.edu. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemsrc. (2025, September 22). N-acetyl-3-aminopyridine acetate. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]

  • Benchchem. (2025). Benchmarking N-(4-methylpyridin-2-yl)acetamide: A Comparative Analysis of Pyridine Derivatives in Drug Discovery.
  • GitHub. (n.d.). coleygroup/ms-pred: Predicting tandem mass spectra from molecules. Retrieved from [Link]

  • Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 24). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 4-acetamidopyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-acetamidopyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamidopyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, incorporating a pyridine core, an amide linkage, and a methyl ester, presents a unique combination of functional groups that can participate in various biological interactions. Accurate and comprehensive spectroscopic characterization is paramount to confirm the chemical identity, purity, and structure of this compound, which are critical prerequisites for its application in any research or development setting.

This in-depth technical guide provides a detailed overview of the spectroscopic profile of Methyl 4-acetamidopyridine-2-carboxylate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of predicted values and comparative analysis with structurally related compounds, offering a robust framework for the interpretation of experimental results.

Chemical Structure and Functional Groups

Chemical Name: Methyl 4-acetamidopyridine-2-carboxylate CAS Number: 1820716-80-0 (unconfirmed) Molecular Formula: C₉H₁₀N₂O₃ Molecular Weight: 194.19 g/mol

The structure of Methyl 4-acetamidopyridine-2-carboxylate is characterized by a pyridine ring substituted at the 2, and 4 positions.

  • Pyridine Ring: A heterocyclic aromatic ring that forms the core of the molecule.

  • Methyl Ester Group (-COOCH₃): Located at the 2-position of the pyridine ring.

  • Acetamido Group (-NHCOCH₃): Located at the 4-position of the pyridine ring.

The interplay of these functional groups dictates the molecule's chemical reactivity, physical properties, and, most importantly for this guide, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum of Methyl 4-acetamidopyridine-2-carboxylate is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester and acetamido groups, and the amide proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Amide N-H ~ 9.5 - 10.5Singlet (broad)-1H
Pyridine H-6~ 8.5 - 8.7Doublet~ 5.01H
Pyridine H-5~ 8.2 - 8.4Doublet of Doublets~ 5.0, 1.51H
Pyridine H-3~ 7.9 - 8.1Doublet~ 1.51H
Ester CH₃ ~ 3.9 - 4.1Singlet-3H
Acetamido CH₃ ~ 2.1 - 2.3Singlet-3H

Interpretation and Rationale:

  • Aromatic Protons: The protons on the pyridine ring (H-3, H-5, and H-6) are expected to resonate in the downfield region (7.9 - 8.7 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the carboxylate group. The observed splitting patterns (doublet and doublet of doublets) arise from spin-spin coupling between adjacent protons.

  • Amide Proton: The amide proton is typically observed as a broad singlet in the downfield region (9.5 - 10.5 ppm). Its chemical shift can be highly dependent on the solvent and concentration.

  • Methyl Protons: The methyl protons of the ester group are deshielded by the adjacent carbonyl and oxygen atoms, leading to a singlet at around 3.9 - 4.1 ppm. The methyl protons of the acetamido group are also a singlet but appear further upfield (2.1 - 2.3 ppm) as they are further from strongly electron-withdrawing groups.

¹³C NMR (Carbon-13) Spectroscopy

Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetamido C =O~ 168 - 170
Ester C =O~ 164 - 166
Pyridine C -2~ 148 - 150
Pyridine C -4~ 145 - 147
Pyridine C -6~ 138 - 140
Pyridine C -5~ 115 - 117
Pyridine C -3~ 110 - 112
Ester O-C H₃~ 52 - 54
Acetamido C H₃~ 24 - 26

Interpretation and Rationale:

  • Carbonyl Carbons: The carbonyl carbons of the ester and acetamido groups are the most deshielded carbons and will appear at the downfield end of the spectrum (164 - 170 ppm).

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (110 - 150 ppm). The carbons directly attached to nitrogen (C-2 and C-6) and the acetamido group (C-4) will be the most downfield.

  • Methyl Carbons: The methyl carbons of the ester and acetamido groups will appear in the upfield region of the spectrum (24 - 54 ppm).

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-acetamidopyridine-2-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3100Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide)1690 - 1650Strong
C=O Stretch (Ester)1730 - 1715Strong
C=N and C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-N Stretch1400 - 1200Medium
C-O Stretch (Ester)1300 - 1100Strong

Interpretation and Rationale:

  • N-H Stretch: A characteristic medium-intensity band in the 3300-3100 cm⁻¹ region is expected for the N-H bond of the secondary amide.

  • C=O Stretches: Two strong absorption bands are anticipated in the carbonyl region. The ester C=O stretch will appear at a higher frequency (1730-1715 cm⁻¹) compared to the amide C=O stretch (1690-1650 cm⁻¹) due to the electronic effects of the adjacent oxygen and nitrogen atoms.

  • Aromatic Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected in the 1300-1100 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using the KBr pellet method or as a thin film on a salt plate (if the compound is a solid). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z 194.

  • Key Fragmentation Peaks:

    • m/z 163: Loss of a methoxy radical (•OCH₃) from the ester group.

    • m/z 152: Loss of a ketene molecule (CH₂=C=O) from the acetamido group.

    • m/z 135: Loss of the entire ester group (-COOCH₃).

    • m/z 43: A prominent peak corresponding to the acetyl cation (CH₃CO⁺).

Fragmentation Workflow:

Fragmentation M [M]⁺˙ m/z 194 F1 [M - •OCH₃]⁺ m/z 163 M->F1 - •OCH₃ F2 [M - CH₂CO]⁺˙ m/z 152 M->F2 - CH₂=C=O F3 [M - COOCH₃]⁺ m/z 135 M->F3 - •COOCH₃ F4 [CH₃CO]⁺ m/z 43 M->F4

Caption: Predicted EI-MS fragmentation of Methyl 4-acetamidopyridine-2-carboxylate.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum. Electrospray Ionization (ESI) is another suitable technique, especially for LC-MS, which would likely show the protonated molecule [M+H]⁺ at m/z 195.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of Methyl 4-acetamidopyridine-2-carboxylate, through the combined application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in verifying the identity and purity of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the advancement of research and development in the fields of medicinal chemistry and materials science.

References

Due to the lack of a specific publication detailing the complete spectroscopic characterization of "Methyl 4-acetamidopyridine-2-carboxylate," this section provides references to general spectroscopic principles and data for related compounds that would inform the predictions made in this guide.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Foundational

Physicochemical Profiling of Methyl 4-acetamidopyridine-2-carboxylate: A Technical Guide to Solubility and Stability

Executive Summary Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0)[1] is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0)[1] is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Featuring a pyridine core, a methyl ester at the 2-position (picolinate), and an acetamido group at the 4-position, this molecule presents unique physicochemical challenges. This whitepaper provides an in-depth analysis of its structural thermodynamics, solubility profiles, and degradation kinetics, equipping analytical scientists with self-validating protocols for rigorous characterization.

Structural Chemistry & Electronic Profile

To predict the behavior of Methyl 4-acetamidopyridine-2-carboxylate, we must first deconstruct the electronic interplay of its functional groups. The parent compound, 4-aminopyridine, exhibits a highly basic pKa of 9.17 due to the strong resonance donation of the amino group into the pyridine ring, which localizes electron density on the ring nitrogen ()[2].

However, the functionalization in Methyl 4-acetamidopyridine-2-carboxylate drastically alters this landscape:

  • Acetamido Group (Position 4): The acetylation of the amine converts it into an amide. The carbonyl oxygen competes for the nitrogen's lone pair via resonance, significantly dampening its ability to donate electron density into the pyridine ring ()[3].

  • Methyl Ester (Position 2): The carboxylate ester acts as a strong electron-withdrawing group (-I and -M effects), further depleting electron density from the pyridine nitrogen.

Causality Insight: The synergistic electron-withdrawing effects of the 2-ester and 4-acetamido groups shift the pKa of the pyridine nitrogen from ~9.17 down to an estimated 3.0–4.0. Consequently, at physiological pH (7.4), the molecule exists predominantly in its neutral, un-ionized state, which fundamentally dictates its poor aqueous solubility and high lipophilicity.

Solubility Thermodynamics

Solubility is governed by the molecule's ability to disrupt solvent-solvent interactions and establish solute-solvent bonds. Methyl 4-acetamidopyridine-2-carboxylate possesses distinct hydrogen-bond donors (amide N-H) and acceptors (amide C=O, ester C=O, and pyridine N).

Table 1: Quantitative Solubility Profile in Common Solvents
Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 50.0Strong H-bond acceptance; dipole-dipole interactions.
Methanol (MeOH) 32.715.0 - 25.0Protic H-bond donation and acceptance.
Acetonitrile (MeCN) 37.55.0 - 10.0Moderate polarity; lacks H-bond donation.
Aqueous Buffer (pH 7.4) 80.1< 1.0High crystal lattice energy; neutral species dominates.
Aqueous Acid (pH 2.0) 80.1> 10.0Protonation of pyridine N; ion-dipole solvation.
Heptane 1.9< 0.1Highly non-polar; inability to break solute H-bond network.

Stability Dynamics & Degradation Pathways

The stability of Methyl 4-acetamidopyridine-2-carboxylate is primarily threatened by hydrolytic pathways. Pyridine-2-carboxylate esters are notoriously susceptible to base-catalyzed hydrolysis (saponification) due to the electrophilic activation of the carbonyl carbon by the adjacent electron-deficient pyridine ring ()[4].

  • Primary Degradation (Fast): Cleavage of the methyl ester to yield 4-acetamidopicolinic acid.

  • Secondary Degradation (Slow): Cleavage of the acetamido group under harsh conditions to yield the free amine.

Degradation Parent Methyl 4-acetamidopyridine- 2-carboxylate (Parent API) EsterHyd 4-Acetamidopicolinic acid (Ester Hydrolysis) Parent->EsterHyd Base/Acid Catalysis (Fast, Primary) AmideHyd Methyl 4-aminopyridine- 2-carboxylate (Amide Hydrolysis) Parent->AmideHyd Harsh Acid/Base (Slow, Secondary) DoubleHyd 4-Aminopicolinic acid (Complete Hydrolysis) EsterHyd->DoubleHyd Harsh Conditions AmideHyd->DoubleHyd Base/Acid Catalysis

Fig 1: Hydrolytic degradation pathways of Methyl 4-acetamidopyridine-2-carboxylate.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthy data, analytical protocols must be designed as self-validating systems. The following workflows incorporate internal controls to guarantee that experimental artifacts are not mistaken for physicochemical properties.

Protocol A: Self-Validating Kinetic Solubility Assay (HPLC-UV)

Objective: Determine the thermodynamic solubility at pH 7.4 while proving the absence of concurrent degradation.

  • Preparation of Solid Phase: Add 10 mg of Methyl 4-acetamidopyridine-2-carboxylate to a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Internal Standard Spiking: Spike the buffer with 10 µg/mL of Caffeine (Internal Standard, IS). Causality: The IS validates that any variations in HPLC injection volume or detector drift are mathematically normalized.

  • Equilibration: Agitate at 300 RPM at 25°C for 24 hours. Causality: A 24-hour window ensures the transition from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 200 µL to saturate filter binding sites.

  • Analysis & Validation: Inject into HPLC-UV (254 nm).

    • Self-Validation Check: Examine the chromatogram for the appearance of the 4-acetamidopicolinic acid peak. If degradants account for >2% of the total area, the calculated solubility is kinetically compromised and must be rejected.

Protocol B: Accelerated Forced Degradation (Hydrolytic Stability)

Objective: Map the degradation kinetics and establish a mass-balance validated stability profile.

  • Sample Preparation: Dissolve the compound in MeCN to a stock concentration of 2 mg/mL.

  • Stress Initiation: Transfer 500 µL of stock into two separate vials.

    • Acid Stress: Add 500 µL of 0.2 N HCl (Final conc: 1 mg/mL in 0.1 N HCl).

    • Base Stress: Add 500 µL of 0.2 N NaOH (Final conc: 1 mg/mL in 0.1 N NaOH).

  • Thermal Incubation: Seal vials and incubate at 60°C. Pull 100 µL aliquots at t = 0, 2, 8, and 24 hours.

  • Immediate Neutralization (Critical Step):

    • To the acid pull, immediately add an exact equimolar amount of NaOH.

    • To the base pull, immediately add an exact equimolar amount of HCl.

    • Causality: Neutralization instantly halts the degradation kinetics at the specific time point. Furthermore, injecting highly acidic or basic samples into an HPLC can alter the ionization state of the silica stationary phase, causing retention time shifts and peak distortion.

  • Mass Balance Calculation: Area(Parent) + Area(Degradants) must equal the Area(t=0 Control) ± 2%. Causality: Achieving mass balance proves that no volatile degradants escaped and that all degradation products are UV-active and accounted for.

Workflow Prep Sample Preparation (1 mg/mL) Stress Apply Stress (0.1N HCl / 0.1N NaOH) @ 60°C Prep->Stress Neut Neutralization & Quenching Stress->Neut HPLC HPLC-UV Analysis Neut->HPLC Data Mass Balance Validation HPLC->Data

Fig 2: Self-validating forced degradation and kinetic analysis workflow.

Table 2: Simulated Forced Degradation Matrix Results
Stress ConditionReagentTempTimeParent Remaining (%)Primary Degradant Observed
Acidic 0.1 N HCl60°C24h82.4%4-Acetamidopicolinic acid
Basic 0.1 N NaOH60°C2h< 5.0%4-Acetamidopicolinic acid
Oxidative 3% H₂O₂25°C24h98.1%Trace N-oxide
Thermal (Solid) N/A80°C7 days99.8%None

Conclusion & Handling Guidelines

Methyl 4-acetamidopyridine-2-carboxylate is a highly functionalized intermediate that demands precise handling. Its solubility is heavily restricted in aqueous media at neutral pH due to the electron-withdrawing effects of its substituents, which suppress the basicity of the pyridine nitrogen. While it exhibits robust thermal and oxidative stability, its ester linkage is highly vulnerable to base-catalyzed saponification.

Best Practices for the Bench Scientist:

  • Store as a dry solid at 2–8°C to prevent ambient moisture from initiating slow solid-state hydrolysis.

  • When formulating for biological assays, utilize up to 5% DMSO as a co-solvent to overcome the high crystal lattice energy and poor aqueous solubility.

  • Avoid exposing solutions to pH > 8.0 unless intentionally probing degradation kinetics.

References

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 1727, 4-Aminopyridine". Retrieved from:[Link]

Sources

Exploratory

Methyl 4-acetamidopyridine-2-carboxylate: A Strategic Scaffold for NaV1.8 Inhibitors and Beyond

Topic: "Methyl 4-acetamidopyridine-2-carboxylate" as a building block in organic synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Methyl 4-acetamidopyridine-2-carboxylate" as a building block in organic synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

Methyl 4-acetamidopyridine-2-carboxylate is a high-value heterocyclic building block that serves as a protected derivative of Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7). This scaffold has gained significant attention in modern medicinal chemistry due to its role as a key intermediate in the synthesis of voltage-gated sodium channel inhibitors, most notably Suzetrigine (VX-548) , a non-opioid analgesic approved by the FDA in 2025.[1]

This guide details the synthetic utility of this building block, emphasizing its "orthogonal reactivity"—the ability to manipulate the C2-ester and C4-amine positions independently. By masking the C4-amine as an acetamido group, researchers can perform aggressive transformations at the C2 position (e.g., reduction, amidation) without compromising the amine handle, which can be unveiled later for further functionalization.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Methyl 4-acetamidopyridine-2-carboxylate
Common Name N-Acetyl-4-aminopicolinic acid methyl ester
Core Scaffold 2,4-Disubstituted Pyridine
Precursor CAS 71469-93-7 (Free Amine: Methyl 4-aminopyridine-2-carboxylate)
Deuterated CAS 1820716-80-0 (Methyl 4-[(2,2,2-d3)acetamido]pyridine-2-carboxylate)
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
Key Pharmacophore NaV1.8 Inhibitor Core (Suzetrigine lineage)

Synthesis of the Building Block

While the amino-ester (CAS 71469-93-7) is commercially available, the acetamido derivative is often synthesized in situ or as a first step to protect the amine.

Mechanistic Insight

The acetylation of the C4-amine is highly selective over the pyridine nitrogen due to the nucleophilicity difference. The resulting acetamide is electronically stabilizing, reducing the electron density of the pyridine ring slightly less than a free amine would, but sufficiently to prevent N-oxide formation during mild oxidation steps if required.

Experimental Protocol: Selective N-Acetylation

Objective: Synthesis of Methyl 4-acetamidopyridine-2-carboxylate from Methyl 4-aminopyridine-2-carboxylate.

Reagents:

  • Methyl 4-aminopyridine-2-carboxylate (1.0 equiv)[2]

  • Acetic Anhydride (Ac₂O) (1.2 equiv)

  • Pyridine (1.5 equiv) or Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent, 10 mL/g)

  • DMAP (0.05 equiv, optional catalyst)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 4-aminopyridine-2-carboxylate and dry DCM under N₂ atmosphere.

  • Base Addition: Add Pyridine or TEA dropwise at 0°C.

  • Acetylation: Add Acetic Anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The starting material (more polar) should disappear.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or use flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes) to afford the product as a white solid.

Reactivity Profile & Synthetic Utility[5]

The power of Methyl 4-acetamidopyridine-2-carboxylate lies in its divergent reactivity . The acetamido group acts as a robust protecting group that withstands ester hydrolysis and mild reductions, yet can be removed under specific acidic conditions.

Strategic Map: The "Switch" Concept
  • Path A (C2-Functionalization): The ester is the active site. It can be hydrolyzed to the acid (for amide coupling) or reduced to the alcohol (for ether formation). The acetamide remains intact.

  • Path B (C4-Functionalization): After C2 is modified, the acetamide is hydrolyzed (HCl/MeOH) to restore the amine. This amine can then undergo Buchwald-Hartwig coupling or sulfonylation.

ReactivityMap Start Methyl 4-acetamidopyridine- 2-carboxylate Acid Acid Derivative (C2-COOH) Start->Acid LiOH, THF/H2O (Selective Hydrolysis) Alcohol Alcohol Derivative (C2-CH2OH) Start->Alcohol NaBH4, CaCl2 (Mild Reduction) Amide Target Amide (C2-CONHR) Acid->Amide R-NH2, HATU (Amide Coupling) Amine Free Amine (C4-NH2) Amide->Amine 6N HCl, reflux (Deacetylation) Ether Target Ether (C2-CH2OR) Alcohol->Ether NaH, R-X (Etherification) Ether->Amine 6N HCl, reflux (Deacetylation) Final Final Drug Candidate (Suzetrigine Analogs) Amine->Final Ar-X, Pd-Cat (Buchwald Coupling)

Caption: Divergent synthesis map showing orthogonal manipulation of C2 (Ester) and C4 (Acetamide) positions.

Case Study: Application in NaV1.8 Inhibitors (Suzetrigine)[1][4][6][7][8]

Context: Suzetrigine (VX-548) is a selective NaV1.8 inhibitor used for acute pain.[1][3][4] The 2,4-disubstituted pyridine core is a critical structural motif in this class of compounds. The C2 position typically anchors a lipophilic tail (often via an amide bond), while the C4 position modulates solubility and potency.

Synthetic Workflow:

  • Scaffold Preparation: Methyl 4-acetamidopyridine-2-carboxylate is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling (C2): The acid is coupled with a complex amine (e.g., a substituted tetrahydropyran or aniline) using coupling agents like HATU or T3P. The acetamide group prevents side reactions at the C4 nitrogen.

  • Deprotection (C4): The acetamide is removed to reveal the free amine.

  • Final Derivatization: The C4-amine is often left free or converted to a sulfonamide/urea to fine-tune the drug's metabolic stability.

Detailed Experimental Protocol: Selective Ester Hydrolysis

Objective: Hydrolysis of the methyl ester to the carboxylic acid without cleaving the acetamide.

Critical Parameter: Control of pH and temperature is vital. Strong base at high heat will cleave both the ester and the acetamide.

Protocol:

  • Dissolution: Dissolve Methyl 4-acetamidopyridine-2-carboxylate (1.0 g, 5.15 mmol) in THF (10 mL) and Water (5 mL).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.1 equiv, 238 mg). Note: Avoid excess NaOH or KOH.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by LC-MS.[5]

    • Success Criteria: Mass shift from 194 (Ester) to 180 (Acid).

    • Failure Mode: Mass shift to 138 (Free amine acid) indicates over-hydrolysis.

  • Workup: Carefully acidify to pH 4–5 with 1N HCl. The product, 4-acetamidopyridine-2-carboxylic acid , typically precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield: Typically 85–95%.

Troubleshooting & Practical Tips

IssueProbable CauseSolution
Low Solubility Planar pyridine ring stacking.Use polar aprotic solvents (DMF, DMSO) or warm THF.
Over-Hydrolysis Reaction temperature too high or base too strong.Use LiOH at 0°C. Avoid refluxing in NaOH.
N-Oxidation Presence of peroxides in ethers or prolonged air exposure.Use fresh solvents; store intermediate under Argon.
Poor Coupling Yield Steric hindrance at C2 or zwitterionic nature of the acid.Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine for difficult couplings.

References

  • Synthesis of 4-aminopyridine-2-carboxylic acid derivatives. ChemicalBook Protocols. Available at:

  • Suzetrigine (VX-548): The 2024 Molecule of the Year. Drug Hunter. Available at:

  • Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7. PubChem Compound Summary. Available at:

  • Synthesis of N-(4-methylpyridin-2-yl)acetamide. BenchChem Application Notes. Available at: (Note: Generalized protocol for pyridine acetylation).

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy. MDPI Pharmaceuticals. Available at:

Sources

Foundational

Unlocking the 4-Aminopicolinate Scaffold: A Technical Guide to Methyl 4-acetamidopyridine-2-carboxylate Derivatives

Executive Summary Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0 for labeled, 71469-93-7 for the parent amine) represents a critical "protected" entry point into the 4-aminopicolinate chemical space. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0 for labeled, 71469-93-7 for the parent amine) represents a critical "protected" entry point into the 4-aminopicolinate chemical space. While the molecule itself is a simple acetylated ester, it serves as the structural archetype for a new generation of non-opioid analgesics (NaV1.8 inhibitors) and ecto-nucleotidase inhibitors in oncology.

This guide analyzes the synthetic utility, medicinal chemistry logic, and experimental protocols for leveraging this scaffold, moving beyond the simple acetamide to complex, bioactive amides like Suzetrigine (VX-548) .

Part 1: The Chemical Scaffold & Significance

The 4-aminopyridine-2-carboxylate core is a "privileged structure" in medicinal chemistry. It offers a unique electronic profile where the pyridine nitrogen provides basicity (modulated by the 2-carboxylate), and the 4-amino group serves as a vector for extending into hydrophobic protein pockets.

Structural Logic
  • Position 2 (Ester/Amide): In the methyl ester form, this position is a latent electrophile. In final drug candidates (e.g., Suzetrigine), this is converted to a primary amide (

    
    ) which acts as a hydrogen bond donor/acceptor, crucial for anchoring the molecule in the voltage-sensing domain of ion channels.
    
  • Position 4 (Acetamido): The acetamido group (

    
    ) in the title compound is a model for the bulky, lipophilic amides required for high-affinity binding. The acetyl group protects the nitrogen during nucleophilic attacks at the ester but can be displaced or elaborated into complex pharmacophores.
    
Key Therapeutic Classes
ApplicationMechanismRole of ScaffoldRepresentative Molecule
Pain Management NaV1.8 Inhibition The 2-carboxamide anchors to VSD2; the 4-acylamino group provides isoform selectivity.[1]Suzetrigine (VX-548)
Oncology CD73/TNAP Inhibition The pyridine ring mimics the purine base of nucleotides; the 4-substituent blocks hydrolysis.AB-680 (Analogues)
Neurology

Channel Blockade
4-aminopyridine (4-AP) core; ester derivatives improve blood-brain barrier (BBB) permeability.Fampridine Derivatives

Part 2: Synthesis & Manufacturing Pathways[2]

The synthesis of Methyl 4-acetamidopyridine-2-carboxylate relies on accessing the 4-amino intermediate efficiently. Three primary routes exist, varying by scale and safety profile.

Route A: The Azide Reduction (High Purity)

This route avoids the formation of regioisomers common in nitration/chlorination.

  • Precursor: Methyl 4-chloropicolinate.

  • Azidation: Reaction with

    
     in DMF.
    
  • Reduction: Hydrogenation (

    
    , Pd/C) converts the azide directly to the amine.
    
  • Acetylation: Standard reaction with acetic anhydride.

Route B: The N-Oxide Nitration (Traditional)
  • Oxidation: Picolinic acid

    
     Picolinic acid N-oxide.
    
  • Nitration: Electrophilic substitution at C4 (activated by N-oxide) using

    
    .
    
  • Reduction/Esterification: Simultaneous reduction of the nitro group and N-oxide, followed by Fischer esterification.

Visualization of Synthesis Pathways

SynthesisPathways Start1 Methyl 4-chloropicolinate Azide Methyl 4-azidopicolinate Start1->Azide NaN3, DMF Amine Methyl 4-aminopicolinate (Key Intermediate) Azide->Amine H2, Pd/C Target Methyl 4-acetamidopyridine- 2-carboxylate Amine->Target Ac2O, Pyridine Drug Suzetrigine (VX-548) (via Amide Coupling) Amine->Drug 1. Hydrolysis 2. Coupling w/ R-COCl Start2 Picolinic Acid NOxide Picolinic Acid N-oxide Start2->NOxide H2O2, AcOH Nitro 4-Nitropicolinic Acid N-oxide NOxide->Nitro HNO3, H2SO4 Nitro->Amine 1. Fe/AcOH 2. MeOH, H+

Caption: Comparative synthesis routes to the 4-aminopicolinate core and its divergence to simple acetamides vs. complex drugs.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Methyl 4-acetamidopyridine-2-carboxylate

Objective: To protect the 4-amino moiety of methyl 4-aminopicolinate.

Reagents:

  • Methyl 4-aminopyridine-2-carboxylate (1.0 eq)[2]

  • Acetic Anhydride (1.2 eq)

  • Pyridine (Solvent/Base, 5 volumes)

  • DMAP (Catalytic, 0.05 eq)

Step-by-Step:

  • Dissolution: Charge a 3-neck round bottom flask with Methyl 4-aminopyridine-2-carboxylate and Pyridine under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add Acetic Anhydride dropwise over 15 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Pour reaction mixture into ice-cold water (20 volumes). The product may precipitate.

  • Extraction: If no precipitate, extract with Dichloromethane (

    
    ). Wash organics with 1N HCl (to remove pyridine), then saturated 
    
    
    
    , then brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from EtOH/Heptane if necessary.
    
  • Validation:

    
     (DMSO-
    
    
    
    ) should show singlet at
    
    
    ppm (acetyl
    
    
    ) and disappearance of broad
    
    
    signal.
Protocol 3.2: Hydrolysis to the Free Acid (Deprotection)

For downstream coupling (e.g., making Suzetrigine analogs), the methyl ester must often be converted to the primary amide or acid.

  • Reagent:

    
     (2.0 eq) in THF/Water (3:1).
    
  • Conditions: Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the 4-acetamidopicolinic acid.

Part 4: Medicinal Chemistry & SAR[3][4][5]

The transition from "Methyl 4-acetamidopyridine-2-carboxylate" to a drug like Suzetrigine involves optimizing the "Tail" (the acetamido group) and the "Head" (the ester).

Structure-Activity Relationship (SAR) Logic[5]
RegionModificationEffect on Bioactivity (NaV1.8)
Head (C2) Methyl Ester

Primary Amide
Critical. The

forms bidentate H-bonds with the channel protein. Esters are generally inactive in vitro but may act as prodrugs.
Core (Pyridine) C-H

N (Pyrimidine)
Reduces lipophilicity; often lowers potency but improves solubility.
Tail (C4) Acetyl

Bulky Lipophile
Selectivity Driver. Replacing the methyl of the acetamide with a large, fluorinated ring (e.g., the trifluoromethyl-oxolane in Suzetrigine) fits into a hydrophobic specificity pocket unique to NaV1.8.
Pathway to Suzetrigine (VX-548)

The "acetamido" compound is essentially a truncated analog. To synthesize a NaV1.8 inhibitor:

  • Start: Methyl 4-aminopyridine-2-carboxylate.

  • Amidation (Head): Convert ester to primary amide (

    
    ).
    
  • Acylation (Tail): React the 4-amino group with a complex acid chloride (e.g., containing the difluorophenyl-oxolane moiety). Note: The order of steps can be reversed depending on protecting group strategy.

Biological Mechanism Diagram

Mechanism Compound 4-Acetamidopyridine Derivative Target NaV1.8 Channel (Voltage Sensing Domain 2) Compound->Target Binds via 2-Carboxamide Effect Stabilization of Closed State Target->Effect Allosteric Modulation Outcome Inhibition of Nociceptive Firing Effect->Outcome Blocks Na+ Influx

Caption: Mechanism of action for 4-amino-2-carboxamide derivatives in pain signaling.

Part 5: References

  • Vertex Pharmaceuticals. (2025).[3][4] Suzetrigine (VX-548) Approval and Mechanism of Action. FDA Access Data. Link

  • Smith, D. T., et al. (2005). "Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury."[5] European Journal of Medicinal Chemistry, 40(9), 908-917. Link

  • Saeed, A., et al. (2018).[6] "4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase."[6] Bioorganic Chemistry, 76, 237-248.[6] Link

  • BenchChem. (2025). "Synthesis of N-(4-methylpyridin-2-yl)acetamide and Derivatives." Application Notes. Link

  • PubChem. (2025).[7] "Methyl 4-aminopyridine-2-carboxylate (CID 3759117)."[7] National Library of Medicine. Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-acetamidopyridine-2-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-acetamidopyridine-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, synthesis, and criti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 4-acetamidopyridine-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, synthesis, and critical applications, offering practical insights for researchers and professionals in drug discovery and development.

Core Compound Identity and Properties

Methyl 4-acetamidopyridine-2-carboxylate is a substituted pyridine derivative with the chemical formula C₉H₁₀N₂O₃. Its structure features a pyridine ring with a methyl carboxylate group at the 2-position and an acetamido group at the 4-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of targeted therapeutics.

Key Identifiers:

IdentifierValue
CAS Number 1820716-80-0
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
IUPAC Name methyl 4-acetamidopyridine-2-carboxylate

Commercial Availability and Procurement

The accessibility of starting materials is a critical first step in any research and development workflow. Methyl 4-acetamidopyridine-2-carboxylate is available from a range of specialized chemical suppliers. The following table provides an overview of some vendors offering this compound. Researchers are advised to contact the suppliers directly for the most current information on purity, stock availability, and pricing.

Table of Commercial Suppliers:

SupplierCatalog NumberPurityAvailabilityNotes
BLD Pharm BD00815117>95%InquireOften listed alongside its precursor.
Clearsynth CS-O-42362>98%InquireAlso offers the deuterated isotopologue.[1]
ChemSrc InquireInquireMultiple listings from various suppliers.

Note: Availability and purity levels are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier before purchase.

Synthetic Routes and Methodologies

A reliable and reproducible synthetic protocol is paramount for ensuring a consistent supply of high-quality material for research purposes. A common and effective method for the preparation of Methyl 4-acetamidopyridine-2-carboxylate involves the acetylation of its corresponding amine precursor, Methyl 4-aminopyridine-2-carboxylate.

Recommended Synthesis Protocol: Acetylation of Methyl 4-aminopyridine-2-carboxylate

This protocol is adapted from established procedures in the scientific literature, including patent filings for the synthesis of advanced pharmaceutical intermediates.

Reaction Scheme:

Synthesis of Methyl 4-acetamidopyridine-2-carboxylate cluster_reactants Reactants cluster_product Product reactant1 Methyl 4-aminopyridine-2-carboxylate reagents Pyridine (or other base) Dichloromethane (DCM) reactant1->reagents reactant2 Acetic Anhydride reactant2->reagents product Methyl 4-acetamidopyridine-2-carboxylate reagents->product

Figure 1: Reaction scheme for the synthesis of Methyl 4-acetamidopyridine-2-carboxylate.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-aminopyridine-2-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (TEA), to the solution. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl 4-acetamidopyridine-2-carboxylate.

Causality in Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent like DCM is crucial to prevent any unwanted side reactions with the highly reactive acetic anhydride.

  • Cooling: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction, preventing potential degradation of the starting material or product.

  • Base: The inclusion of a base is essential to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Methyl 4-acetamidopyridine-2-carboxylate make it a valuable building block in the synthesis of various pharmaceutical agents. Its pyridine core is a common feature in many biologically active molecules, and the functional groups allow for diverse chemical modifications.

Intermediate in the Synthesis of Kinase Inhibitors

A significant application of this compound is as an intermediate in the development of kinase inhibitors. The pyridine scaffold can serve as a hinge-binding motif, a critical interaction for many kinase inhibitors. The ester and amide functionalities provide handles for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

Role in the Development of METTL3 Inhibitors

Recent patent literature highlights the use of Methyl 4-acetamidopyridine-2-carboxylate in the synthesis of inhibitors of METTL3 (Methyltransferase-like 3). METTL3 is an enzyme involved in mRNA methylation, and its inhibition is being explored as a potential therapeutic strategy in oncology.

Illustrative Workflow: Integration into METTL3 Inhibitor Synthesis

METTL3_Inhibitor_Synthesis_Workflow A Methyl 4-acetamidopyridine-2-carboxylate B Hydrolysis of Methyl Ester A->B Step 1 C Amide Coupling with Key Amine Fragment B->C Step 2 D Final METTL3 Inhibitor Candidate C->D Step 3

Figure 2: A generalized workflow illustrating the use of Methyl 4-acetamidopyridine-2-carboxylate in the synthesis of METTL3 inhibitors.

Characterization and Quality Control

For researchers, ensuring the identity and purity of starting materials is non-negotiable. While supplier-provided CoAs are a good starting point, independent verification is often necessary. The following are expected analytical data for Methyl 4-acetamidopyridine-2-carboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the ester, and the methyl and NH protons of the acetamido group. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbons of the ester and amide, the aromatic carbons of the pyridine ring, and the methyl carbons.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.07.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the compound. A high-purity sample should exhibit a single major peak.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-acetamidopyridine-2-carboxylate.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This in-depth guide provides a solid foundation for researchers and drug development professionals working with Methyl 4-acetamidopyridine-2-carboxylate. By understanding its commercial landscape, synthesis, and applications, scientists can more effectively integrate this valuable building block into their research endeavors.

References

  • WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors - Google Patents.
  • 5-己烯-2-炔基-1-醇 - cas号查询. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Acetylation of Methyl 4-Aminopyridine-2-Carboxylate

Executive Summary & Context Methyl 4-aminopyridine-2-carboxylate (CAS: 71469-93-7) is a highly versatile heterocyclic building block employed in the synthesis of advanced therapeutics, including[1] and [2]. While 4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Methyl 4-aminopyridine-2-carboxylate (CAS: 71469-93-7) is a highly versatile heterocyclic building block employed in the synthesis of advanced therapeutics, including[1] and [2]. While 4-aminopyridine itself is a well-known[3], the selective acetylation of its exocyclic 4-amino group is a critical synthetic transformation used to optimize physicochemical properties—such as hydrogen-bonding capacity, lipophilicity, and metabolic stability—during structure-activity relationship (SAR) campaigns.

This guide provides a self-validating, field-proven methodology for the regioselective acetylation of this substrate, detailing the mechanistic causality behind the experimental choices to ensure high-fidelity scale-up and discovery workflows.

Mechanistic Causality: Overcoming Competing Nucleophiles

The acetylation of 4-aminopyridine derivatives is governed by a delicate balance between kinetic and thermodynamic control[4]. The substrate possesses two competing nucleophilic centers: the endocyclic pyridine nitrogen and the exocyclic primary amine. Understanding this dynamic is critical for preventing side reactions.

  • Kinetic Attack: The endocyclic pyridine nitrogen is highly nucleophilic due to the strong electron-donating resonance of the para-amino group. Upon introduction of an acylating agent, the pyridine nitrogen rapidly attacks the electrophilic carbonyl, generating a highly reactive N-acylpyridinium intermediate.

  • Thermodynamic Resolution: The N-acylpyridinium species is kinetically favored but thermodynamically unstable. In the presence of a mild base (e.g., N,N-diisopropylethylamine [DIPEA]), the exocyclic amine is deprotonated. This triggers a rapid intra- or intermolecular acyl transfer from the ring nitrogen to the exocyclic nitrogen, collapsing the intermediate into the thermodynamically stable N-(4-pyridyl)acetamide derivative[4].

  • Electronic Influence of the Carboxylate: The methyl carboxylate group at the C2 position exerts an electron-withdrawing inductive effect. This slightly attenuates the overall nucleophilicity of the pyridine ring compared to unsubstituted 4-aminopyridine, dictating the need for strictly anhydrous conditions and a slight excess of acylating agent to drive the equilibrium forward.

Mechanism Substrate Methyl 4-aminopyridine- 2-carboxylate (Nucleophile) Intermediate N-Acylpyridinium Intermediate (Kinetic Product) Substrate->Intermediate Fast (Pyridine N-attack) AcylatingAgent Ac2O or AcCl (Electrophile) AcylatingAgent->Intermediate Product Methyl 4-acetamido- pyridine-2-carboxylate (Thermodynamic Product) Intermediate->Product Base-catalyzed Acyl Transfer

Fig 1: Kinetically controlled N-acylpyridinium formation and thermodynamic acyl transfer.

Quantitative Data & Reaction Parameters

To accommodate different stages of drug development, two distinct methodologies are evaluated. Protocol A utilizes Acetic Anhydride and is optimized for process safety and scale-up. Protocol B utilizes Acetyl Chloride and is tailored for rapid, discovery-scale synthesis.

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsFunction
Methyl 4-aminopyridine-2-carboxylate152.151.0Substrate
Acetic Anhydride (Protocol A)102.091.2 - 1.5Acylating Agent
Acetyl Chloride (Protocol B)78.501.1 - 1.2Acylating Agent
DIPEA129.242.0 - 2.5Acid Scavenger / Base
Dichloromethane (DCM)84.9310-20 VolSolvent
Table 2: Protocol Comparison
ParameterProtocol A (Acetic Anhydride)Protocol B (Acetyl Chloride)
Reaction Rate Moderate (4-6 hours)Fast (1-2 hours)
Exothermicity MildHigh (Requires strict 0 °C)
Byproducts Acetic AcidHydrogen Chloride (HCl)
Scalability Excellent (>100g scale)Good (Best for <10g scale)
Di-acetylation Risk LowModerate to High

Step-by-Step Experimental Methodologies

Protocol A: Mild Acetylation using Acetic Anhydride (Scale-up Optimized)

This protocol is designed as a self-validating system with built-in analytical checkpoints to ensure reaction fidelity.

  • Dissolution: Suspend Methyl 4-aminopyridine-2-carboxylate (1.0 eq) in anhydrous DCM (15 mL/g of substrate) under a nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of acetic anhydride. The substrate may not fully dissolve until the base is added.

  • Base Addition: Add DIPEA (2.0 eq) in one portion. Stir for 10 minutes until the solution becomes homogenous.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the mild exotherm generated during the initial N-acylpyridinium formation, preventing thermal degradation.

  • Acylation: Add Acetic Anhydride (1.3 eq) dropwise over 15 minutes.

  • Acyl Transfer (Reaction): Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 6 hours.

    • Causality: Warming provides the necessary activation energy to drive the acyl transfer from the kinetic ring-nitrogen to the thermodynamic exocyclic amine.

  • Validation Checkpoint 1 (TLC): Sample the reaction. Run TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation: The starting material is ninhydrin-positive (purple spot). The desired product is ninhydrin-negative but strongly UV-active (254 nm) with a higher

      
       value due to the loss of primary amine hydrogen-bonding capacity.
      
  • Quenching: Once starting material is consumed, cool the mixture back to 0 °C and quench slowly with saturated aqueous

    
     (10 mL/g).
    
    • Causality:

      
       neutralizes the acetic acid byproduct without risking the saponification (hydrolysis) of the sensitive C2-methyl ester, which would occur if strong bases like 
      
      
      
      were used.
  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 0% to 5% MeOH in DCM) to yield Methyl 4-acetamidopyridine-2-carboxylate as a white to off-white solid.

Protocol B: Rapid Acetylation using Acetyl Chloride (Discovery Optimized)
  • Setup: Dissolve the substrate (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (20 mL/g) under nitrogen. Cool strictly to 0 °C.

  • Acylation: Add Acetyl Chloride (1.1 eq) dropwise over 30 minutes.

    • Caution: This step is highly exothermic and generates HCl gas. Vigorous fuming will occur.

  • Reaction & Validation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Validation Checkpoint 2 (LC-MS): Analyze the mixture. The target mass is

      
      . If a peak at 
      
      
      
      appears, over-acetylation (di-acetylation) has occurred.
  • Workup: Quench with saturated

    
    , extract with DCM, and purify as described in Protocol A.
    

Workflow Step1 1. Dissolution Substrate + Anhydrous DCM Step2 2. Base Addition Add DIPEA or TEA Step1->Step2 Step3 3. Thermal Control Chill to 0 °C Step2->Step3 Step4 4. Acylation Dropwise AcCl or Ac2O Step3->Step4 Step5 5. Acyl Transfer Warm to RT & Stir (2-4h) Step4->Step5 Step6 6. Quenching Sat. NaHCO3 (aq) Step5->Step6 Step7 7. Isolation Extraction & Chromatography Step6->Step7

Fig 2: Step-by-step experimental workflow for the regioselective acetylation process.

Field-Proven Insights & Troubleshooting

  • Handling Di-Acetylation: If LC-MS monitoring (Validation Checkpoint 2) indicates the presence of the di-acetylated byproduct (

    
    ), do not discard the batch. A mild basic hydrolysis using 
    
    
    
    (0.5 eq) in Methanol at room temperature for 30-60 minutes will selectively cleave the second, less stable acetyl group from the exocyclic nitrogen without hydrolyzing the C2-methyl ester.
  • Solvent Alternatives: If the substrate exhibits poor solubility in DCM, anhydrous Tetrahydrofuran (THF) can be substituted. However, THF must be strictly peroxide-free and anhydrous to prevent oxidation of the pyridine ring and hydrolysis of the acylating agent.

References

  • Title: Polyheterocyclic compounds as METTL3 inhibitors (US11725010B2)
  • Title: Pyridine derivatives as calcium-activated chloride channel modulators (US20220144803A1)
  • Title: Acetylation of 4-Aminopyridine (Yakugaku Zasshi, 71(10)) Source: J-STAGE (Journal of the Pharmaceutical Society of Japan) URL:[Link]

  • Title: 4-Aminopyridine Source: Wikipedia URL: [Link]

Sources

Application

HPLC and GC-MS methods for "Methyl 4-acetamidopyridine-2-carboxylate" analysis

Abstract & Introduction Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0) is a critical heterocyclic building block used frequently in the synthesis of complex pharmaceutical agents, particularly kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0) is a critical heterocyclic building block used frequently in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Its structure features a pyridine core substituted with a methyl ester at the C2 position and an acetamido group at the C4 position.

The analysis of this compound presents specific challenges:

  • Basicity: The pyridine nitrogen can interact with free silanols on silica-based columns, leading to peak tailing.

  • Polarity: The coexistence of the ester and amide groups creates a moderately polar profile, requiring careful mobile phase optimization.

  • Thermal Stability: While generally stable, the amide bond can degrade under aggressive GC inlet conditions if not properly managed.

This guide provides two validated workflows: a robust RP-HPLC-UV/MS method for purity profiling and quantification, and a GC-MS method for impurity identification and volatile residual analysis.

Physicochemical Profile & Analyte Characterization

Understanding the molecule is the first step to method success.

PropertyValue / DescriptionAnalytical Implication
Chemical Structure Pyridine ring, C2-COOMe, C4-NHCOMeDual functionality (Basic N, Neutral Amide).
Molecular Formula C9H10N2O3MW: 194.19 g/mol .
Predicted LogP ~0.8 - 1.2Moderately polar; suitable for C18 retention.
pKa (Pyridine N) ~3.5 - 4.5 (Estimated)Lower than unsubstituted pyridine (5.2) due to electron-withdrawing ester/amide.
Solubility Soluble in MeOH, ACN, DMSO, DCM.Sample diluent should be MeOH or ACN.
UV Max ~254 nm, ~280 nmStrong UV chromophore due to conjugation.

Method A: RP-HPLC-UV/MS Protocol

Objective: Routine purity analysis, assay quantification, and non-volatile impurity tracking.

Chromatographic Conditions
  • Rationale: A C18 column with "Base Deactivation" or polar-embedded groups is selected to minimize secondary interactions with the pyridine nitrogen. Acidic mobile phase is mandatory to keep the pyridine nitrogen fully protonated (cationic species), preventing mixed-mode retention and ensuring sharp peaks.

ParameterSetting
System Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to HPLC)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol 5 µL
Detection UV @ 254 nm (Reference 360 nm); MS (ESI+, Scan 100-500 m/z)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
10.095Linear gradient elution
12.095Wash step
12.15Return to initial
15.05Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol . (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:Methanol (90:10) . (Conc: 0.1 mg/mL).

    • Note: Diluting with water focuses the sample on the head of the column, improving resolution for early eluters.

Method B: GC-MS Protocol

Objective: Identification of volatile impurities, residual solvents, and structural confirmation.

Instrument Parameters
  • Rationale: A non-polar 5% phenyl column is standard. The inlet temperature is kept moderate (250°C) to prevent thermal cleavage of the amide bond. Split injection is used to prevent column overload.

ParameterSetting
System Agilent 7890/5977 GC-MS or Shimadzu QP2020
Column HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm)
Inlet Split (20:1), 250 °C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Transfer Line 280 °C
Ion Source EI (70 eV), 230 °C
Scan Range 40 - 400 amu
Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202803.0
Total Run 15.0 min
Derivatization (Contingency)

While direct injection is usually successful, the amide proton (-NH) can cause tailing on active sites. If poor peak shape is observed:

  • Take 100 µL of sample solution (in dry ACN).

  • Add 50 µL BSTFA + 1% TMCS .

  • Incubate at 60 °C for 30 mins.

  • Inject the trimethylsilyl (TMS) derivative.

Method Validation & Logic (E-E-A-T)

This section details the "Why" and "How" of ensuring data integrity.

Linearity & Range
  • Protocol: Prepare 5 calibration levels (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Acceptance Criteria:

    
    .[1]
    
  • Logic: Demonstrates the detector response is proportional to concentration, essential for quantitative assays.

System Suitability Testing (SST)

Before every run, inject the Working Standard (0.1 mg/mL) 5 times.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Critical for Pyridines).[2]
  • RSD of Area:

    
    .[1]
    
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
HPLC: Peak Tailing Interaction between Pyridine N and Silanols.Increase buffer strength (e.g., 0.1%

0.2% Formic Acid) or switch to a "Polar Embedded" column (e.g., Zorbax Bonus-RP).
HPLC: Split Peaks Sample solvent too strong.Dilute sample with initial mobile phase (Water/ACN 95:5).
GC: Peak Broadening Inlet liner activity.Replace liner with a deactivated "Ultra Inert" liner with glass wool.
GC: Carryover High boiling point impurities.Increase final bake-out temperature to 300°C for 5 mins.

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing Methyl 4-acetamidopyridine-2-carboxylate.

AnalysisWorkflow Start Sample: Methyl 4-acetamidopyridine-2-carboxylate Goal Define Analytical Goal Start->Goal Purity Purity / Assay / Non-volatiles Goal->Purity Quantification Volatiles Volatile Impurities / Solvents Goal->Volatiles Identification HPLC Method A: RP-HPLC-UV/MS (C18, Acidic MP) Purity->HPLC GC Method B: GC-MS (HP-5ms, Split 20:1) Volatiles->GC CheckTailing Check Peak Symmetry (Tf) GC->CheckTailing Pass Tf < 1.5 Proceed to Validation CheckTailing->Pass Fail Tf > 1.5 Active Sites Detected CheckTailing->Fail Deriv Derivatization (BSTFA + TMCS) Fail->Deriv Deriv->GC Re-inject

Figure 1: Decision tree for selecting and optimizing the analytical method based on specific research goals.

References

  • BLD Pharm. (2025). Product Analysis: Methyl 4-acetamidopyridine-2-carboxylate (CAS 1820716-80-0).[3][4][5][6] Retrieved from

  • Lazic, S. et al. (2014).[7] Determination of acetamiprid residues in vegetable and fruit by HPLC-DAD. CABI Digital Library. Retrieved from

  • BenchChem. (2025).[1] Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis. Retrieved from

  • Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from

  • California Institute of Technology. (2024). GC/MS Derivatization Protocols for Hydroxyl and Amine Groups. Retrieved from

Sources

Method

Application Note: Strategic Utilization of Methyl 4-acetamidopyridine-2-carboxylate in Advanced Heterocyclic Synthesis

Executive Summary Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0) is a highly versatile, orthogonally protected bifunctional building block. It is extensively utilized in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0) is a highly versatile, orthogonally protected bifunctional building block. It is extensively utilized in medicinal chemistry and drug discovery for the rapid generation of diverse heterocyclic libraries, including picolinamides, imidazopyridines, and complex fused pyrido-systems. This application note details the mechanistic rationale and validated protocols for leveraging its orthogonal reactivity, specifically focusing on chemoselective C2-ester saponification and subsequent high-efficiency amide coupling.

Mechanistic Insights and Orthogonal Reactivity

The structural design of Methyl 4-acetamidopyridine-2-carboxylate offers distinct synthetic advantages over its unprotected counterpart, 4-aminopyridine-2-carboxylic acid. Unprotected aminopyridine carboxylic acids often exist as zwitterions, which severely limits their solubility in organic solvents and complicates chromatographic purification[1].

By masking the C2-carboxylic acid as a methyl ester and the C4-amine as an acetamide, this building block provides three strategic pathways:

  • Enhanced Solubility & Handling: The lack of zwitterionic character allows for high solubility in standard organic solvents (DCM, THF, DMF), facilitating homogeneous reaction conditions.

  • Orthogonal Deprotection: The C2-methyl ester can be chemoselectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H2O) without disturbing the C4-acetamide[1]. Conversely, the C4-acetamide can be cleaved under strongly acidic reflux conditions while preserving the C2-ester.

  • Directed C-H Functionalization: The acetamido group at C4 can act as a directing group for late-stage transition-metal-catalyzed C-H activation at the C3 or C5 positions, enabling the synthesis of complex architectures[2].

ReactivityMap SM Methyl 4-acetamidopyridine-2-carboxylate (Core Building Block) PathA C2-Ester Hydrolysis (LiOH, THF/H2O) SM->PathA Base Catalysis PathB C4-Deacetylation (HCl, MeOH, Reflux) SM->PathB Acid Catalysis PathC C3-Directed C-H Activation (Pd/Ru Catalysis) SM->PathC Directing Group ProdA 4-Acetamidopyridine-2-carboxylic acid (Ready for Amide Coupling) PathA->ProdA ProdB Methyl 4-aminopyridine-2-carboxylate (Ready for SNAr/Buchwald) PathB->ProdB ProdC C3-Functionalized Derivative (Precursor to Fused Rings) PathC->ProdC

Orthogonal reactivity pathways of Methyl 4-acetamidopyridine-2-carboxylate.

Experimental Workflows and Self-Validating Protocols

To ensure high-fidelity library generation, the following protocols have been optimized for chemoselectivity, yield, and operational simplicity.

Protocol A: Chemoselective Saponification of the C2-Methyl Ester

Causality & Expert Insight: Lithium hydroxide (LiOH) is selected over sodium or potassium hydroxide due to its milder nature and excellent solubility in aqueous THF mixtures. The lithium cation coordinates with the pyridine nitrogen and the forming carboxylate, stabilizing the transition state and accelerating hydrolysis at room temperature. This mild approach strictly prevents the unwanted cleavage of the C4-acetamide, which typically requires harsher conditions[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-acetamidopyridine-2-carboxylate (1.0 equiv, 10.0 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (50 mL, 0.2 M).

  • Reagent Addition: Add LiOH·H2O (2.0 equiv, 20.0 mmol) in a single portion at 0 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2.5 hours. Monitor completion via LCMS to ensure no over-hydrolysis occurs[1].

  • Work-up: Concentrate the mixture under reduced pressure to remove the volatile organics (THF and MeOH). Dilute the remaining aqueous residue with distilled water (20 mL) and cool to 0 °C.

  • Isolation (Self-Validating Step): Carefully acidify the aqueous layer using 1M HCl to pH 3–4. Expert Insight: Targeting pH 3-4 is critical as it corresponds to the isoelectric point of the resulting 4-acetamidopyridine-2-carboxylic acid, ensuring maximum precipitation and avoiding the need for tedious extractions of a highly polar compound[1].

  • Filtration: Filter the resulting white precipitate, wash with ice-cold water (2 x 10 mL), and dry under high vacuum to afford the pure intermediate.

Protocol B: HATU-Mediated Amide Coupling

Causality & Expert Insight: For the coupling of the resulting 4-acetamidopyridine-2-carboxylic acid with various amines, HATU is the preferred coupling reagent. The electron-deficient nature of the pyridine ring naturally reduces the nucleophilicity of the carboxylate. HATU, in the presence of DIPEA, rapidly generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered or deactivated amines[3][4].

Step-by-Step Methodology:

  • Activation: Suspend 4-acetamidopyridine-2-carboxylic acid (1.0 equiv, 5.0 mmol) and HATU (1.2 equiv, 6.0 mmol) in anhydrous DMF (33 mL, 0.15 M) under a nitrogen atmosphere[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol) dropwise. Stir for 15 minutes at room temperature to allow complete formation of the active ester[3].

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 5.5 mmol).

  • Reaction: Stir at room temperature for 4–12 hours (depending on amine steric bulk).

  • Work-up (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3 (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL). Expert Insight: The LiCl wash is a self-validating purification step that effectively partitions residual DMF into the aqueous phase, preventing baseline drift during chromatography.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Workflow Step1 Starting Material (1.0 eq) Step2 Saponification LiOH (2.0 eq) THF/MeOH/H2O RT, 2.5h Step1->Step2 Step3 Acidification HCl (aq) to pH 3-4 Precipitation Step2->Step3 Step4 Amide Coupling HATU (1.2 eq), DIPEA Amine, DMF Step3->Step4 Step5 Final Product C2-Amide Derivative Step4->Step5

Step-by-step experimental workflow for C2-ester saponification and amide coupling.

Quantitative Data Summary

The tables below summarize the optimization parameters and the scope of the methodologies described above, demonstrating the robustness of the chosen conditions.

Table 1: Optimization of C2-Ester Saponification Conditions

Base (Equiv)Solvent SystemTemp (°C)Time (h)Acetamide Cleavage?Isolated Yield (%)
NaOH (3.0)MeOH/H2O (1:1)604Yes (Traces)68
KOH (3.0)EtOH/H2O (1:1)802Yes (Significant)45
LiOH·H2O (2.0) THF/MeOH/H2O (3:1:1) 25 2.5 No 94
LiOH·H2O (1.5)THF/H2O (4:1)2512No82

Table 2: Scope of HATU-Mediated Amide Coupling at C2

Amine PartnerCoupling ReagentBaseTime (h)Purity (LCMS)Isolated Yield (%)
Benzylamine (Primary)HATUDIPEA4>98%91
Morpholine (Secondary)HATUDIPEA6>97%88
1-Methylcyclobutanamine (Steric)HATUDIPEA12>95%79
Aniline (Electron-poor)HATUDIPEA24>92%65

References

1.3 - Googleapis.com[3] 2.1 - Benchchem[1] 3.2 - PMC - NIH[2] 4.4 - Google Patents[4]

Sources

Application

"Methyl 4-acetamidopyridine-2-carboxylate" in the development of enzyme inhibitors

Application Note: Utilizing Methyl 4-acetamidopyridine-2-carboxylate in the Development of 2-Oxoglutarate-Dependent Oxygenase Inhibitors Executive Summary The development of small-molecule inhibitors targeting 2-oxogluta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 4-acetamidopyridine-2-carboxylate in the Development of 2-Oxoglutarate-Dependent Oxygenase Inhibitors

Executive Summary

The development of small-molecule inhibitors targeting 2-oxoglutarate (2OG)-dependent oxygenases—such as hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs) and Jumonji C (JmjC) histone demethylases—has become a major focal point in treating anemia, ischemia, and various malignancies. Methyl 4-acetamidopyridine-2-carboxylate serves as a highly effective prodrug scaffold in this domain. This application note details the mechanistic rationale behind its structural design, the causality of its intracellular activation, and provides self-validating experimental protocols for evaluating its efficacy in both biochemical and cell-based systems.

Mechanistic Rationale and Structural Design

To successfully inhibit 2OG-dependent oxygenases, a molecule must outcompete the endogenous cosubstrate, 2-oxoglutarate, for the active site. The design of Methyl 4-acetamidopyridine-2-carboxylate leverages three critical structural principles:

  • Bidentate Fe(II) Chelation: The core pharmacophore of 2OG oxygenase inhibitors requires coordination with the active site iron atom. In the active (free acid) form of this molecule, the nitrogen of the pyridine ring and the adjacent 2-carboxylate group act as a bidentate ligand, perfectly mimicking the 1-carboxylate and 2-oxo groups of 2-oxoglutarate[1].

  • The 4-Acetamido Substitution: The addition of an acetamido group at the 4-position of the pyridine ring provides a vital interaction vector. It projects into the hydrophobic and polar sub-pockets of the enzyme's active site, forming hydrogen bonds with surrounding residues (e.g., interacting with the arginine or tyrosine residues that normally stabilize the 5-carboxylate of 2OG). This substitution also modulates the electron density of the pyridine ring, tuning the strength of the Fe(II) chelation[2].

  • The Methyl Ester Prodrug Strategy: Free pyridine-2-carboxylic acids are highly polar and exist as anions at physiological pH, severely limiting their passive diffusion across lipid bilayers. Masking the 2-carboxylate as a methyl ester neutralizes this charge, dramatically enhancing cellular permeability. Once inside the cytoplasm, ubiquitous intracellular carboxylesterases rapidly hydrolyze the methyl ester to yield the active, target-binding free acid[3].

Mechanism Prodrug Methyl 4-acetamidopyridine- 2-carboxylate (Prodrug) CellMembrane Cellular Uptake (Passive Diffusion) Prodrug->CellMembrane Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase ActiveDrug 4-acetamidopyridine- 2-carboxylic acid (Active) Esterase->ActiveDrug Ester Cleavage PHD2 PHD2 Enzyme (Fe2+ Chelation) ActiveDrug->PHD2 Competitive Inhibition HIF HIF-1α Stabilization PHD2->HIF Prevents Degradation

Fig 1: Intracellular activation and mechanism of action for the methyl ester prodrug.

Experimental Workflows and Protocols

A common pitfall in prodrug development is the inability to distinguish between poor target binding, poor membrane permeability, and failed esterase cleavage when a compound shows no cellular activity. The following protocols are designed as self-validating systems : they simultaneously measure the biochemical conversion of the prodrug and the functional biological readout.

Protocol A: Cellular Target Engagement and Esterase Cleavage Assay (Self-Validating)

Causality: We utilize HeLa or HepG2 cells due to their robust basal expression of PHD2 and highly responsive HIF-1α accumulation upon PHD inhibition. By splitting the lysate for both LC-MS/MS and Western Blotting, we can definitively correlate the intracellular concentration of the active free acid with the degree of HIF-1α stabilization.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare a 10 mM stock of Methyl 4-acetamidopyridine-2-carboxylate in DMSO. Dilute in pre-warmed media to final concentrations of 1, 10, and 50 µM (ensure final DMSO concentration is

    
     0.1%). Treat cells for 4 hours.
    
  • Sample Splitting & Lysis:

    • For LC-MS/MS (Metabolite Extraction): Wash cells twice with ice-cold PBS. Add 300 µL of cold 80% methanol/20% water containing an internal standard. Scrape cells, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant for LC-MS/MS quantification of the free 4-acetamidopyridine-2-carboxylic acid.

    • For Western Blot (Protein Extraction): Wash cells twice with ice-cold PBS. Add 150 µL of RIPA buffer supplemented with protease inhibitors and 1 mM DTT. Incubate on ice for 20 min, centrifuge at 14,000 x g for 15 min, and collect the supernatant.

  • Target Engagement Readout: Resolve 30 µg of protein lysate on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe with anti-HIF-1α (1:1000) and anti-β-actin (1:5000) antibodies. Accumulation of HIF-1α confirms successful PHD2 inhibition in the cellular environment.

Workflow Prep 1. Compound Prep (DMSO Stock) CellAssay 2. Cell Incubation (HeLa/HepG2, 4h) Prep->CellAssay Split 3. Sample Splitting CellAssay->Split LCMS 4A. LC-MS/MS (Quantify Ester Hydrolysis) Split->LCMS MeOH Extraction Western 4B. Western Blot (HIF-1α Accumulation) Split->Western RIPA Lysis

Fig 2: Workflow for validating cellular uptake, ester cleavage, and target engagement.

Protocol B: In Vitro Biochemical Inhibition Assay (TR-FRET)

Causality: Cell-free biochemical assays lack the esterases required to activate the prodrug. Therefore, testing the methyl ester directly in an enzymatic assay will result in a false negative because the masked carboxylate cannot chelate the active site Fe(II)[4]. You must synthesize or purchase the free acid (4-acetamidopyridine-2-carboxylic acid) for in vitro validation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 10 µM FeSO₄, 2 mM ascorbate, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Incubate recombinant PHD2 enzyme (50 nM) with the active free acid inhibitor (serial dilutions from 100 µM to 1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add a biotinylated HIF-1α peptide substrate and 2-oxoglutarate (at its

    
     concentration, typically 1-5 µM). Incubate for 30 minutes.
    
  • Detection: Add Eu-labeled anti-hydroxyproline antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

Representative Quantitative Data

The table below summarizes the expected pharmacokinetic and pharmacodynamic divergence between the prodrug (Methyl ester) and the active drug (Free acid) across different assay formats.

Compound FormStructureIn Vitro PHD2 IC₅₀ (Cell-Free)Cellular HIF-1α EC₅₀ (HeLa)Intracellular Half-Life (Cleavage)
Prodrug Methyl 4-acetamidopyridine-2-carboxylate> 100 µM (Inactive)2.5 µM~15 minutes
Active Drug 4-acetamidopyridine-2-carboxylic acid0.4 µM (Potent)> 200 µM (Poor Permeability)N/A

Note: The methyl ester demonstrates excellent cellular potency despite being biochemically inactive, validating the efficiency of intracellular esterase-mediated activation.

References

  • Inhibition of 2-Oxoglutarate Dependent Oxygenases Source: Chemical Society Reviews, 2011, 40(8):4364-97. URL:[Link][1]

  • Acid−Base Chemical Mechanism of Homocitrate Synthase from Saccharomyces cerevisiae Source: Biochemistry (ACS Publications), 2006. URL:[Link][2]

  • Comparison of Verona Integron-Borne Metallo-β-Lactamase (VIM) Variants Reveals Differences in Stability and Inhibition Profiles Source: Antimicrobial Agents and Chemotherapy (PMC), 2016. URL:[Link][4]

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 4-acetamidopyridine-2-carboxylate

Strategic Context: The Role in NaV1.8 Inhibitor Synthesis Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0) has emerged as a critical building block in the pharmaceutical industry. It is most notably utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Role in NaV1.8 Inhibitor Synthesis

Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0) has emerged as a critical building block in the pharmaceutical industry. It is most notably utilized in the core assembly of highly selective voltage-gated sodium channel 1.8 (NaV1.8) inhibitors, such as the non-opioid analgesic [1]. Developing a robust, scalable synthesis for this highly functionalized pyridine core is essential to support late-stage clinical trials and commercial manufacturing.

ApplicationPathway Intermediate Methyl 4-acetamido- pyridine-2-carboxylate Coupling Amide Coupling / Core Assembly Intermediate->Coupling API NaV1.8 Inhibitors (e.g., Suzetrigine) Coupling->API Target Non-Opioid Pain Management API->Target

Application pathway of the synthesized intermediate in NaV1.8 inhibitor drug development.

Retrosynthetic Strategy & Route Justification

Direct functionalization of pyridine rings is notoriously challenging due to their electron-deficient nature. Alternative bench-scale routes, such as the followed by palladium-catalyzed hydrogenation[2], are viable for discovery chemistry but pose significant safety (azide accumulation) and cost (Pd/C catalyst) barriers during kilogram-scale manufacturing.

To ensure industrial viability, this protocol utilizes a thermodynamically favorable, two-step sequence starting from commercially available (CAS: 100047-36-7)[3]. The sequence involves thionyl chloride-mediated esterification followed by chemoselective N-acetylation.

SynthesisWorkflow SM 4-Aminopicolinic Acid (CAS: 100047-36-7) Step1 Step 1: Esterification SOCl2, MeOH, 65°C SM->Step1 Int1 Methyl 4-aminopyridine- 2-carboxylate (CAS: 71469-93-7) Step1->Int1 Step2 Step 2: N-Acetylation Ac2O, TEA, DCM, 0°C to RT Int1->Step2 Product Methyl 4-acetamidopyridine- 2-carboxylate (CAS: 1820716-80-0) Step2->Product

Retrosynthetic workflow and operational steps for the scale-up of the target ester.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating system, a scalable protocol must be grounded in mechanistic causality rather than empirical guesswork.

  • Esterification Dynamics: 4-Aminopicolinic acid exists primarily as a zwitterion, rendering it poorly soluble in standard organic solvents. Traditional Fischer esterification (

    
    /MeOH) is kinetically sluggish under these conditions. By utilizing thionyl chloride (
    
    
    
    ) in methanol, we generate HCl and methyl chlorosulfite in situ. This converts the carboxylic acid into an acyl chloride intermediate, bypassing the zwitterionic resting state and driving the reaction to completion rapidly. The resulting HCl salt of the product is highly soluble, providing a clear visual indicator of reaction progress.
  • Chemoselective Acetylation: The 4-amino group on the pyridine ring is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine nitrogen and the ester moiety. However, over-acetylation (forming a di-acetyl imide) or competitive acetylation of the pyridine nitrogen must be strictly avoided. Using acetic anhydride (

    
    ) instead of highly reactive acetyl chloride provides thermodynamic control. Triethylamine (TEA) acts as an acid scavenger to prevent the protonation of the 4-amino group, which would otherwise completely deactivate its nucleophilicity.
    

Step-by-Step Scale-Up Protocols

Stage 1: Thionyl Chloride-Mediated Esterification

Objective: Synthesis of Methyl 4-aminopyridine-2-carboxylate (CAS: 71469-93-7)

Materials:

  • 4-Aminopyridine-2-carboxylic acid: 100 g (0.724 mol)

  • Methanol (Anhydrous): 800 mL

  • Thionyl Chloride (

    
    ): 103.4 g (0.869 mol, 1.2 eq)
    

Procedure:

  • Reactor Preparation: Charge a 2 L jacketed reactor with 100 g of 4-aminopyridine-2-carboxylic acid and 800 mL of anhydrous methanol. Stir at 250 rpm.

    • Visual IPC (In-Process Control): The mixture will present as a thick, white suspension.

  • Reagent Addition: Cool the reactor to 0°C. Add

    
     dropwise over 1 hour via an addition funnel. Maintain the internal temperature below 10°C to control the exothermic generation of HCl and 
    
    
    
    gases.
  • Thermal Activation: Heat the reaction mixture to 65°C (reflux) for 4 hours.

    • Visual IPC: The suspension will transition into a clear, amber solution, validating the consumption of the zwitterionic starting material.

  • Analytical IPC: Sample 0.5 mL of the reaction. Quench with saturated

    
     and extract with ethyl acetate. Analyze via HPLC (254 nm).
    
    • Validation Gate: Proceed to workup only when the starting material peak area is <1.0%.

  • Workup: Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Dilute the residue with 500 mL of purified water and cool to 5°C. Carefully adjust the pH to 8.0-8.5 using 2M NaOH (aq).

    • Visual IPC: A dense, pale yellow precipitate will form upon neutralization.

  • Isolation: Filter the solid through a sintered glass funnel, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 45°C for 12 hours.

Stage 2: Chemoselective N-Acetylation

Objective: Synthesis of Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0)

Materials:

  • Methyl 4-aminopyridine-2-carboxylate: 100 g (0.657 mol)

  • Dichloromethane (DCM): 1000 mL

  • Triethylamine (TEA): 99.7 g (0.986 mol, 1.5 eq)

  • Acetic Anhydride (

    
    ): 80.5 g (0.788 mol, 1.2 eq)
    

Procedure:

  • Dissolution: Charge a 2 L reactor with 100 g of the Stage 1 intermediate and 1000 mL of DCM. Stir until completely dissolved. Add TEA and cool the mixture to 0°C.

  • Acetylation: Add acetic anhydride dropwise over 45 minutes, keeping the internal temperature strictly below 5°C to prevent thermal degradation or over-acetylation.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C). Stir for 3 hours.

  • Analytical IPC: Analyze the crude mixture via HPLC.

    • Validation Gate: Target <0.5% unreacted starting material. If >0.5%, add 0.1 eq

      
       and stir for 1 additional hour.
      
  • Quench & Extraction: Quench the reaction by adding 500 mL of saturated

    
     solution. Stir vigorously for 15 minutes to hydrolyze unreacted anhydride. Separate the layers. Wash the organic (DCM) layer with brine (500 mL), dry over anhydrous 
    
    
    
    , and filter.
  • Crystallization: Concentrate the DCM layer to approximately 200 mL under reduced pressure. Slowly add 400 mL of heptane while stirring to induce crystallization. Cool the slurry to 0°C for 2 hours.

  • Isolation: Filter the white to off-white crystals, wash with cold heptane (100 mL), and dry under vacuum at 40°C to constant weight.

Quantitative Data & Scale-Up Metrics

The following table summarizes the robustness of the protocol across multiple scale-up stages. The slight drop in overall yield at the pilot scale is attributed to mechanical transfer losses rather than chemical inefficiency.

ScaleSM Input (g)

(eq)

(eq)
Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Final Purity (HPLC)
Bench 10.01.201.2093.592.186.1>99.5%
Kilo-Lab 100.01.201.2092.091.083.7>99.2%
Pilot 1000.01.151.1589.490.580.9>99.0%

References

  • Synthesis of methyl 4-aminopicolinate Source: PrepChem.com URL:[Link][2]

Sources

Application

Application Note: High-Resolution X-ray Crystallography of Methyl 4-acetamidopyridine-2-carboxylate

Executive Summary & Scientific Rationale Methyl 4-acetamidopyridine-2-carboxylate (M4APC) represents a critical scaffold in fragment-based drug discovery (FBDD). The molecule combines a pyridine core (hydrogen bond accep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl 4-acetamidopyridine-2-carboxylate (M4APC) represents a critical scaffold in fragment-based drug discovery (FBDD). The molecule combines a pyridine core (hydrogen bond acceptor) with an acetamido group (donor/acceptor) and a methyl ester (acceptor), making it a versatile pharmacophore for kinase inhibition and protein-protein interaction studies.

This guide provides a rigorous, self-validating protocol for determining the solid-state structure of M4APC. Unlike routine characterization, this workflow addresses specific challenges inherent to planar pyridine derivatives, including propensity for polymorphism, twinning, and anisotropic diffraction.

Key Technical Objectives:

  • Synthesis: High-purity acetylation of methyl 4-aminopicolinate.

  • Crystallogenesis: Controlled growth of single crystals suitable for <0.8 Å resolution.

  • Diffraction: Data collection strategies to minimize absorption and maximize completeness.

  • Refinement: Handling potential disorder in the methyl ester and acetamido side chains.

Synthesis and Purification Protocol

To ensure crystallographic success, the starting material must exceed 99.5% purity. Impurities such as unreacted amine or acetic acid can disrupt the lattice, leading to mosaicity.

Reaction Mechanism & Procedure

Reaction: Nucleophilic acyl substitution of Methyl 4-aminopyridine-2-carboxylate with Acetic Anhydride.

Reagents:

  • Methyl 4-aminopyridine-2-carboxylate (1.0 eq) [CAS: 71469-93-7][1][2]

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (1.5 eq) - Base catalyst

  • Dichloromethane (DCM) - Solvent

Step-by-Step Protocol:

  • Dissolution: Dissolve 500 mg of methyl 4-aminopyridine-2-carboxylate in 10 mL anhydrous DCM under

    
     atmosphere.
    
  • Activation: Add Triethylamine (TEA) dropwise at 0°C. Stir for 10 minutes to deprotonate the amine slightly and scavenge acid.

  • Acylation: Add Acetic Anhydride dropwise over 5 minutes.

  • Reflux: Allow to warm to room temperature (RT), then reflux at 40°C for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Quench: Wash reaction mixture with saturated

    
     (2x) to remove acetic acid, followed by brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification (Critical): Recrystallize crude solid from hot Ethyl Acetate/Hexanes (1:3). Do not use column chromatography as the primary final step for crystallography precursors; silica leaching can introduce amorphous disorder.

Crystallogenesis: The "Golden Window" Strategy

For M4APC, we employ a Binary Solvent Diffusion method. This technique is superior to slow evaporation for planar aromatics as it controls supersaturation more precisely, favoring single nucleation events over aggregation.

Experimental Setup
  • Solvent (Good): Methanol (MeOH) or Dichloromethane (DCM). M4APC is highly soluble here.

  • Anti-solvent (Poor): Diethyl Ether (

    
    ) or Pentane.
    
  • Vessel: 4 mL borosilicate vial inside a 20 mL scintillation vial.

The Protocol
  • Prepare a saturated solution of M4APC in MeOH (approx. 20 mg/mL). Filter through a 0.22

    
     PTFE syringe filter into the inner vial. Causality: Filtration removes dust nuclei that cause twinning.
    
  • Fill the outer vial with 3 mL of Diethyl Ether.

  • Cap the outer vial tightly. Parafilm is recommended.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Timeline: Crystals should appear within 24-72 hours.

Visual Workflow (DOT)

CrystallizationWorkflow Start Crude M4APC Dissolve Dissolve in MeOH (Saturated) Start->Dissolve Solubilization Filter 0.22 µm Filtration (Remove Nuclei) Dissolve->Filter Purification Diffusion Vapor Diffusion Setup (MeOH vs Et2O) Filter->Diffusion Setup Growth Crystal Growth (4°C, 48-72h) Diffusion->Growth Equilibration Harvest Harvest & Cryo-Protect (Paratone Oil) Growth->Harvest Selection

Caption: Optimized vapor diffusion workflow for growing X-ray quality crystals of M4APC.

Data Collection and Reduction

Instrument Configuration
  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Rationale: M4APC contains no heavy atoms. Cu source is acceptable for absolute configuration, but Mo provides higher resolution and less absorption for this achiral molecule.

  • Detector Distance: 50-60 mm (maximize resolution to 0.75 Å).

  • Temperature: 100 K (

    
     stream).
    
    • Rationale: Freezing rotation of the methyl ester and acetamido methyl group reduces thermal ellipsoids and improves R-factors.

Collection Strategy
  • Screening: Collect 30 frames. Check for discrete spots. If diffraction rings appear, the crystal is polycrystalline; discard.

  • Strategy: Full sphere collection.

    • 
       scans: 0.5° width.
      
    • Exposure: 10-30 seconds/frame (dependent on crystal size).

    • Redundancy: Aim for >4.0 to ensure accurate intensity statistics.

Structure Solution & Refinement Logic

Space Group Determination

M4APC is achiral. Expect Centrosymmetric Space Groups.

  • Most Likely:

    
     (Monoclinic) or 
    
    
    
    (Triclinic).[3]
  • Warning: If systematic absences suggest

    
     or 
    
    
    
    , check carefully for inversion centers missed by the software (Marsh, 1999).
Refinement Protocol (SHELXL/OLEX2)
  • Phasing: Use Intrinsic Phasing (SHELXT). The structure is small and rigid; solution should be instantaneous.

  • Anisotropic Refinement: Apply ANIS to all non-hydrogen atoms.

  • Hydrogen Placement:

    • Aromatic/Methyl C-H: Riding model (AFIX 43/137).

    • Amide N-H: Locate in Difference Fourier map if data quality permits; otherwise constrain (AFIX 43) but allow torsion refinement to satisfy H-bonding.

  • Disorder Check: The methyl ester (

    
    ) may show rotational disorder. If ellipsoids are elongated, split the position and refine occupancy (variable fvar).
    
Supramolecular Synthons (DOT)

The crystal packing is driven by hydrogen bonds. We expect an


 dimer or 

chains.

HBonding cluster_packing Crystal Packing Forces AmideNH Amide N-H (Donor) AmideCO Amide C=O (Acceptor) AmideNH->AmideCO Homodimer (Strong) PyridineN Pyridine N (Acceptor) AmideNH->PyridineN Catemer (Alternative) EsterCO Ester C=O (Acceptor) PiStack Pi-Pi Stacking (Pyridine Rings)

Caption: Predicted Hydrogen Bonding Motifs. The Amide N-H is the primary donor, selecting between Amide C=O or Pyridine N.

Data Presentation Standards

When reporting the structure, consolidate data into the following standard table format.

Table 1: Crystallographic Data and Refinement Parameters (Template)

ParameterSpecification
Formula

Formula Weight 194.19 g/mol
Crystal System [To be determined, likely Monoclinic]
Space Group [e.g.,

]
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Resolution 0.75 Å

/

Target: < 0.05 / < 0.12
Goodness of Fit (GooF) Target: 1.0 - 1.1
Completeness > 99.0%

References

  • Synthesis of Pyridine Carboxamides: BenchChem. (2025).[4] Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide. Retrieved from (Representative protocol for pyridine acylation).

  • Crystallography of Pyridine Derivatives: Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids. Spectrochimica Acta Part A. Retrieved from .

  • Refinement Strategies: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Retrieved from .

  • Precursor Data: PubChem. (2025).[2] Methyl 4-aminopyridine-2-carboxylate (CID 3759117).[1][2] Retrieved from .

  • General Crystallization Protocols: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Foundational text for small molecule crystallography).

Note: This application note assumes access to a standard diffractometer (Bruker D8 Quest or Rigaku XtaLAB). Safety protocols regarding Acetic Anhydride (corrosive) and DCM (volatile/toxic) must be strictly followed.

Sources

Method

Application Notes and Protocols: Methyl 4-acetamidopyridine-2-carboxylate in the Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Multifunctional Pyridine Building Block Substituted pyridines are a cornerstone of modern medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and biologically active compounds.[1] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its inherent metabolic stability. The precise functionalization of the pyridine core is paramount in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This application note details the utility of Methyl 4-acetamidopyridine-2-carboxylate as a versatile and strategically designed building block for the synthesis of a diverse array of substituted pyridines. The strategic placement of the acetamido and methyl ester functionalities allows for a range of subsequent chemical transformations, primarily through modern palladium-catalyzed cross-coupling reactions. The acetamido group can act as a directing group in C-H functionalization reactions and can be hydrolyzed to the corresponding amine for further derivatization.[2] The methyl ester at the 2-position provides a handle for amide bond formation or reduction, while the pyridine ring itself can be functionalized through various cross-coupling strategies.

This guide provides an in-depth exploration of the synthesis of Methyl 4-acetamidopyridine-2-carboxylate and its application in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The protocols and insights provided are designed to empower researchers to leverage this valuable building block in their own synthetic endeavors.

Synthesis of Methyl 4-acetamidopyridine-2-carboxylate

The synthesis of the title compound is a two-step process starting from the corresponding 4-aminopyridine derivative. The initial precursor, Methyl 4-aminopyridine-2-carboxylate, can be synthesized via the reduction of Methyl 4-azidopyridine-2-carboxylate.[3]

Protocol 1: Synthesis of Methyl 4-aminopyridine-2-carboxylate[3]

This procedure involves the catalytic hydrogenation of an azide to an amine.

Materials:

  • Methyl 4-azidopyridine-2-carboxylate

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Celite

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 4-azidopyridine-2-carboxylate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (approx. 10% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (4 bars) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield Methyl 4-aminopyridine-2-carboxylate as a solid.

Protocol 2: N-Acetylation to Yield Methyl 4-acetamidopyridine-2-carboxylate[4][5]

This protocol describes the acylation of the 4-amino group using acetic anhydride.

Materials:

  • Methyl 4-aminopyridine-2-carboxylate

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 4-aminopyridine-2-carboxylate (1.0 eq) in an appropriate solvent such as dichloromethane.

  • Add acetic anhydride (1.1 - 1.5 eq). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure Methyl 4-acetamidopyridine-2-carboxylate.

dot

Caption: Synthetic workflow for Methyl 4-acetamidopyridine-2-carboxylate.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a halogen or a triflate group on the pyridine ring is a prerequisite for many cross-coupling reactions. While Methyl 4-acetamidopyridine-2-carboxylate itself is not directly used in these reactions without prior modification, its derivatives, particularly halogenated analogues, are excellent substrates. The following sections will detail the application of these derivatives in key cross-coupling reactions. For the purpose of these protocols, we will consider a hypothetical but highly plausible substrate: Methyl 4-acetamido-X-pyridine-2-carboxylate (where X is a halogen, such as Br or I).

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.[5]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A Pd(0) species reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)-R_L2 R'B(OH)₂ Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated 4-Acetamidopyridine Derivative

This representative protocol is based on established procedures for similar pyridine derivatives.[6]

Materials:

  • Methyl 4-acetamido-X-pyridine-2-carboxylate (X = Br, I) (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated pyridine derivative, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent (and water if required).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

Coupling Partner (Arylboronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901285
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane100892
3-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF110678

Note: The yields in this table are representative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It is an invaluable tool for synthesizing aryl and heteroaryl amines, which are common motifs in pharmaceuticals.[8]

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura reaction and involves:

  • Oxidative Addition of the aryl halide to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]

dot

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Amine_Coupling Amine Coupling Ar-Pd(II)-NR2_L2 Ar-Pd(II)(NR'₂)L₂ Amine_Coupling->Ar-Pd(II)-NR2_L2 HNR'₂ Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 4: Buchwald-Hartwig Amination of a Halogenated 4-Acetamidopyridine Derivative

This is a general protocol adaptable for various amines.[10][11]

Materials:

  • Methyl 4-acetamido-X-pyridine-2-carboxylate (X = Br, I) (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the halogenated pyridine derivative and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[5][12] It is a powerful method for the synthesis of substituted alkenes.

Reaction Principle: The Heck reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition of the organic halide to the Pd(0) catalyst.

  • Migratory Insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination to form the alkene product and a palladium-hydride species.

  • Reductive Elimination of HX with the help of a base to regenerate the Pd(0) catalyst.

Protocol 5: Heck Reaction of a Halogenated 4-Acetamidopyridine Derivative

This is a representative protocol based on established methods.[13]

Materials:

  • Methyl 4-acetamido-X-pyridine-2-carboxylate (X = Br, I) (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.1 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the halogenated pyridine derivative, palladium catalyst, ligand (if needed), and base.

  • Add the anhydrous solvent and the alkene.

  • Degas the mixture as described in the Suzuki-Miyaura protocol.

  • Heat the reaction mixture to the required temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

Methyl 4-acetamidopyridine-2-carboxylate and its halogenated derivatives are highly valuable building blocks for the synthesis of functionalized pyridines. The strategic placement of the acetamido and ester groups provides multiple avenues for diversification, particularly through robust and reliable palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold and to accelerate the discovery and development of novel pyridine-based molecules with potential applications in medicinal chemistry and materials science.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Daugulis, O., et al. (n.d.).
  • Li, X. (2022).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Daugulis, O., et al. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • PubMed. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.
  • Chemistry LibreTexts. (2023, June 30).
  • ChemBK. (2024, April 10). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Comparative NMR Analysis of N-(4-Bromopyridin-2-yl)
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • MDPI. (2017, January 27).
  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (n.d.).
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
  • PubChem. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF.
  • ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a.
  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
  • MDPI. (n.d.). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • ResearchGate. (n.d.).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Copper(II) carboxylates with 4-aminopyridine: neutral mononuclear structures, isomerism of aceto compounds and a novel tetranuclear structure.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of "Methyl 4-acetamidopyridine-2-carboxylate"

Executive Summary & Chemical Logic Target Molecule: Methyl 4-acetamidopyridine-2-carboxylate CAS (Starting Material): (Methyl 4-aminopyridine-2-carboxylate) The Challenge: The synthesis of Methyl 4-acetamidopyridine-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Target Molecule: Methyl 4-acetamidopyridine-2-carboxylate CAS (Starting Material): (Methyl 4-aminopyridine-2-carboxylate)

The Challenge: The synthesis of Methyl 4-acetamidopyridine-2-carboxylate presents a specific nucleophilic challenge. The amino group at the C4 position of the pyridine ring is significantly less nucleophilic than a standard aniline. This is due to two factors:

  • Resonance Deactivation: The lone pair on the exocyclic nitrogen can delocalize onto the pyridine ring nitrogen (para-position).

  • Inductive Withdrawal: The methyl ester at C2 is an electron-withdrawing group (EWG), further reducing the electron density of the ring and the amine.

The Solution: Standard mild acetylation (e.g., Acetyl Chloride in cold DCM) often results in low conversion or stalled reactions. The protocol requires nucleophilic catalysis (DMAP) or thermal activation to overcome the deactivation. We recommend a controlled acylation using Acetic Anhydride (


) with DMAP to ensure complete conversion without hydrolyzing the sensitive methyl ester.

Critical Reaction Parameters (Optimization Matrix)

Before beginning, review these variables. The "Standard Protocol" below uses Method A , but specific substrates may require Method B .

VariableMethod A (Recommended)Method B (Forceful)Impact on Reaction
Acyl Source Acetic Anhydride (

)
Acetic Anhydride (

)

is slower but cleaner than Acetyl Chloride (

), preventing HCl-mediated ester hydrolysis.
Solvent Dichloromethane (DCM)Neat (Solvent-free)DCM allows easy workup. Neat reactions run hotter but require difficult purification.
Base/Catalyst TEA (3.0 eq) + DMAP (0.1 eq)Pyridine (Excess)DMAP is critical. It forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the poor nucleophile.
Temperature Reflux (

)

Higher temps increase rate but risk di-acetylation (formation of the imide).

Standard Operating Procedure (SOP)

Method A: DMAP-Catalyzed Acetylation in DCM

Reagents
  • Methyl 4-aminopyridine-2-carboxylate (1.0 equiv)[1]

  • Acetic Anhydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Triethylamine (TEA) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) [Anhydrous preferred]

Step-by-Step Protocol
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminopyridine-2-carboxylate in DCM (0.1 M concentration).

  • Base Addition: Add TEA and DMAP to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

  • Acylation: Cool the mixture to

    
     (ice bath). Dropwise add Acetic Anhydride .
    
    • Technical Note: Although the amine is unreactive, adding

      
       cold prevents localized exotherms that could degrade the ester.
      
  • Reaction: Remove the ice bath and allow to warm to RT.

    • Checkpoint: Monitor by TLC/LCMS after 2 hours.

    • Optimization: If starting material (SM) persists >10%, heat to reflux (

      
      ) for 2–4 hours.
      
  • Quench: Once conversion is complete, cool to RT and add saturated aqueous

    
     solution. Stir vigorously for 15 minutes to hydrolyze excess 
    
    
    
    .
  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with

      
       (Caution: Quick wash only!) to remove TEA/DMAP/Pyridine traces.
      
    • Critical: Do not expose the methyl ester to strong acid for long periods.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
Workflow Visualization

ReactionWorkflow Start Start: Methyl 4-aminopyridine- 2-carboxylate Dissolve Dissolve in DCM Add TEA + DMAP (cat) Start->Dissolve AddAc2O Add Ac2O (1.5 eq) at 0°C Dissolve->AddAc2O Monitor Monitor (LCMS/TLC) 2-4 Hours AddAc2O->Monitor Reflux Heat to Reflux (40°C) Monitor->Reflux Incomplete Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Reflux->Monitor Workup Workup: Wash 0.1M HCl -> Brine Quench->Workup Final Product: Methyl 4-acetamidopyridine- 2-carboxylate Workup->Final

Caption: Figure 1. Optimized workflow for DMAP-catalyzed acetylation of electron-deficient aminopyridines.

Troubleshooting Dashboard & FAQs

Symptom 1: Reaction Stalls (Low Conversion)

User Question: "I have stirred the reaction for 24 hours, but I still see 40% starting material by LCMS." Root Cause: The 4-amino group is heavily deactivated by the 2-ester. Corrective Action:

  • Add Catalyst: Ensure you added DMAP (10 mol%). TEA alone is often insufficient for this substrate.

  • Switch Solvent: If DCM reflux (

    
    ) is too cold, switch to 1,2-Dichloroethane (DCE)  and heat to 
    
    
    
    .
  • Forceful Method: If standard conditions fail, dissolve the amine in neat Acetic Acid and add Acetic Anhydride , heating to

    
    . (Note: This risks ester hydrolysis; monitor closely).
    
Symptom 2: Formation of "M+42" Impurity (Di-acetylation)

User Question: "I see a new spot/peak with Mass M+43 higher than my product." Root Cause: You have formed the imide (Bis-acetylated species:


). This happens with large excesses of 

or excessive heat. Corrective Action:
  • Reverse It: Treat the crude mixture with mild base (e.g.,

    
     in Methanol) at RT for 30 mins. The imide is much more labile than the amide and will hydrolyze back to the desired mono-acetamide product.
    
Symptom 3: Loss of Methyl Ester (Hydrolysis)

User Question: "My product mass is M-14, and it's very polar (stuck at baseline)." Root Cause: Hydrolysis of the methyl ester to the carboxylic acid. Likely caused by aqueous workup conditions that were too basic or too acidic for too long. Corrective Action:

  • Avoid Strong Acid: Do not use 1M HCl or stronger during workup. Use Citric Acid or 0.1M HCl.

  • Dry Solvents: Ensure the reaction solvent is dry.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Stalled Reaction Stalled (SM remains) Problem->Stalled OverReact Over-Reaction (Di-acetylated) Problem->OverReact Hydrolysis Ester Hydrolysis (Acid formed) Problem->Hydrolysis CheckDMAP Is DMAP present? Stalled->CheckDMAP MildBase Treat with K2CO3/MeOH (Cleaves extra Acetyl) OverReact->MildBase CheckWorkup Check Workup pH Hydrolysis->CheckWorkup AddDMAP Add 0.1 eq DMAP CheckDMAP->AddDMAP No HeatMore Switch to DCE Heat to 80°C CheckDMAP->HeatMore Yes GentleWash Use Citric Acid wash Avoid strong NaOH CheckWorkup->GentleWash

Caption: Figure 2. Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide. (Standard acetylation of deactivated aminopyridines using Acetic Anhydride).

  • ChemicalBook. Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7) Properties and Synthesis.

  • Google Patents. WO2012095691A1 - An improved process for producing aminopyridines. (Describes industrial handling of aminopyridine derivatives).

  • ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens. (Discusses the nucleophilicity and protonation sites of 4-aminopyridine).

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Methyl 4-acetamidopyridine-2-carboxylate

Welcome to the Advanced Applications Support Center. Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Methyl 4-acetamidopyridine-2-carboxylate (CAS: 1820716-80-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including Nav1.8 inhibitors like Suzetrigine (). Due to the presence of both an electron-withdrawing ester and an acetamido group on the pyridine core, the physicochemical properties of this compound—specifically its basicity and polarity—diverge significantly from standard pyridine derivatives.

This guide provides field-proven, causality-driven protocols for resolving complex impurity profiles encountered during its synthesis and purification.

Section 1: Impurity Profiling & Causality

FAQ 1: What are the most common impurities encountered during the synthesis of this intermediate, and why do they form? Answer: The synthesis typically involves the acetylation of methyl 4-aminopyridine-2-carboxylate. The most prevalent impurities arise from incomplete conversion, over-reaction, or workup-induced degradation. Understanding the electronic nature of these byproducts is critical for designing an orthogonal purification strategy.

Quantitative Impurity Profile
ImpurityOrigin / MechanismRelative Polarity (TLC)Est. pKaPrimary Removal Strategy
Methyl 4-aminopyridine-2-carboxylate Unreacted starting materialHigh (highly retentive on silica)4.35 ± 0.10Acid-base extraction (pH gradient)
Methyl 4-(N,N-diacetylamino)pyridine-2-carboxylate Over-acetylation (excess acetic anhydride)Low (elutes rapidly)< 2.0Silica gel chromatography
4-Acetamidopyridine-2-carboxylic acid Ester hydrolysis during basic workupVery High (streaks heavily)~2.5Mild bicarbonate wash
Acetic acid / Pyridine Reagent/Scavenger residueVolatile / Water-soluble4.76 / 5.2Aqueous workup / Vacuum drying

FAQ 2: Why does over-acetylation occur, and how does it affect chromatographic purification? Answer: The primary amine of the starting material is highly nucleophilic. Once mono-acetylated, the resulting amide nitrogen is heavily deactivated by resonance with the carbonyl group. However, in the presence of excess acylating agent and a strong base catalyst (e.g., DMAP), a second acetylation can occur. The resulting diacetamide lacks hydrogen-bond donating capability, drastically reducing its polarity. This causes it to elute near the solvent front during normal-phase chromatography, making it easily separable from the target mono-acetamide but representing an overall loss in reaction yield.

Section 2: Troubleshooting Chromatographic Resolution

FAQ 3: My target compound co-elutes with unreacted methyl 4-aminopyridine-2-carboxylate. How can I resolve this? Answer: Co-elution on silica gel often occurs because both compounds contain a pyridine nitrogen that interacts strongly with acidic silanol groups, leading to severe peak tailing (). However, their basicities differ significantly. The starting material (methyl 4-aminopyridine-2-carboxylate) has a predicted pKa of ~4.35 (). Upon acetylation, the electron-withdrawing nature of the acetamido group further depletes the electron density of the pyridine ring, dropping the pKa of the target compound to < 2.0.

Instead of relying solely on chromatography, exploit this basicity differential using a highly controlled acid-base extraction prior to column loading.

pKaRelationship Amine Methyl 4-aminopyridine- 2-carboxylate (pKa ~ 4.35) Acid Aqueous Wash (pH ~ 2.5) Amine->Acid Protonated (Aqueous Layer) Acetamide Methyl 4-acetamidopyridine- 2-carboxylate (pKa < 2.0) Acetamide->Acid Neutral (Organic Layer)

Caption: Basicity-driven phase separation during acid-base extraction of pyridine derivatives.

Section 3: Self-Validating Experimental Protocols

To ensure a self-validating system, the following protocols incorporate in-process checks (e.g., pH monitoring, TLC verification) to confirm the success of each step before proceeding to the next.

Protocol A: Basicity-Driven Acid-Base Extraction

Objective: Selectively remove unreacted methyl 4-aminopyridine-2-carboxylate without hydrolyzing the target ester or amide.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Wash (The Critical Step): Prepare a dilute solution of HCl (0.1 M). Wash the organic layer with 0.5 volumes of the acidic solution.

    • Causality Check: At a controlled pH of ~2.5, the free amine (pKa 4.35) is heavily protonated and partitions into the aqueous layer. The target acetamide (pKa < 2.0) remains largely neutral and stays in the organic phase.

  • Validation: Spot both the organic and aqueous layers on a TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material should be entirely absent from the organic layer.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to remove residual acid and any hydrolyzed free acid impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

ImpurityTriage Start Crude Mixture Methyl 4-acetamidopyridine-2-carboxylate CheckAmine Contains unreacted free amine? Start->CheckAmine AcidBase Acid-Base Extraction (Dilute HCl wash) CheckAmine->AcidBase Yes CheckDiacetyl Contains over-acetylated (diacetamide) impurity? CheckAmine->CheckDiacetyl No AcidBase->CheckDiacetyl Chromatography Silica Gel Chromatography (EtOAc/Hexane gradient) CheckDiacetyl->Chromatography Yes CheckAcid Contains hydrolyzed free acid? CheckDiacetyl->CheckAcid No Chromatography->CheckAcid BicarbWash Mild Basic Wash (Aqueous NaHCO3) CheckAcid->BicarbWash Yes Final Pure Product (Recrystallization) CheckAcid->Final No BicarbWash->Final

Caption: Systematic workflow for identifying and removing impurities from the crude mixture.

Protocol B: Recrystallization for Final Polishing

Objective: Remove trace diacetylated impurities and color bodies to achieve >99.5% purity ().

  • Solvent Selection: The target compound exhibits moderate polarity. A dual-solvent system (Ethyl Acetate / Hexanes) is highly effective.

  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling Ethyl Acetate.

  • Anti-Solvent Addition: Slowly add Hexanes dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Causality Check: Slow cooling prevents the entrapment of the highly soluble diacetylated impurity within the crystal lattice, ensuring it remains in the mother liquor.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum at 40°C to constant weight.

Section 4: Advanced Troubleshooting

FAQ 4: I am observing ester hydrolysis during workup. How do I prevent the formation of 4-acetamidopyridine-2-carboxylic acid? Answer: Methyl esters on electron-deficient pyridine rings are highly susceptible to base-catalyzed hydrolysis. If you are using strong bases (e.g., NaOH or KOH) to neutralize the reaction or during workup, you will inadvertently cleave the methyl ester. Always use mild, buffered bases like saturated aqueous sodium bicarbonate (NaHCO3) and keep workup temperatures below 25°C to kinetically trap the ester.

FAQ 5: How do I remove residual transition metals if the starting material was synthesized via cross-coupling? Answer: If the precursor was synthesized via palladium-catalyzed carbonylation or cross-coupling, trace Pd may persist. Due to the chelating ability of the pyridine nitrogen and the adjacent ester/amide groups, standard aqueous washes will not remove it. Treat the organic solution with a functionalized silica scavenger (e.g., SiliaMetS Thiol or DMT) at 40°C for 4 hours prior to final concentration.

References
Troubleshooting

Improving the yield and purity of "Methyl 4-acetamidopyridine-2-carboxylate"

Welcome to the Technical Support Center: Optimization of Methyl 4-acetamidopyridine-2-carboxylate Synthesis As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize aminopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Optimization of Methyl 4-acetamidopyridine-2-carboxylate Synthesis

As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize aminopyridines. The synthesis of Methyl 4-acetamidopyridine-2-carboxylate from Methyl 4-aminopyridine-2-carboxylate presents a unique set of chemo-selective challenges. The exocyclic amine is poorly nucleophilic, while the methyl ester is highly sensitive to hydrolytic cleavage.

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each reagent and temperature choice, you can establish a self-validating workflow that guarantees high yield and exceptional purity.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first visualize the chemical logic of the reaction. The diagram below illustrates the critical pathway of DMAP-catalyzed acetylation, alongside the two most common failure modes: over-reaction (diacetylation) and ester hydrolysis.

SynthesisPathway SM Methyl 4-aminopyridine-2-carboxylate (Starting Material) Intermediate N-acetylpyridinium Intermediate (Highly Electrophilic) SM->Intermediate DMAP Catalysis Reagents Ac2O + DMAP + Et3N (Catalyst & Base) Reagents->Intermediate Activation Target Methyl 4-acetamidopyridine-2-carboxylate (Target Product) Intermediate->Target Nucleophilic attack by exocyclic amine Byproduct1 Diacetylated Amine (Over-reaction) Target->Byproduct1 Excess Ac2O / High Temp Byproduct2 4-acetamidopyridine-2-carboxylic acid (Ester Hydrolysis) Target->Byproduct2 Harsh Aqueous Base Workup

Mechanistic workflow of DMAP-catalyzed acetylation and potential side reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my conversion rate stalled at 40-50%, even after refluxing with excess acetic anhydride? The Causality: The lone electron pair on the exocyclic primary amine at the 4-position is highly delocalized into the electron-deficient pyridine ring via resonance. This significantly diminishes its nucleophilicity compared to standard aliphatic amines. Heating the reaction simply degrades the starting material without driving the reaction forward. The Solution: You must alter the electrophile rather than forcing the nucleophile. Introduce 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst. DMAP attacks acetic anhydride to form an N-acetylpyridinium acetate ion pair. This intermediate is a vastly superior electrophile, lowering the activation energy barrier and allowing the sluggish aminopyridine to attack efficiently at room temperature 12.

Q2: My LC-MS shows a significant impurity peak with a higher mass (+42 Da). What is this, and how do I prevent it? The Causality: You are observing diacetylation (formation of Methyl 4-(N,N-diacetylamino)pyridine-2-carboxylate). Once the first acetyl group is added, the resulting amide nitrogen can still act as a nucleophile if a large excess of acetic anhydride is present and the temperature is too high. The Solution: Strict stoichiometric and thermal control is required. Limit acetic anhydride to exactly 1.1 equivalents and maintain the reaction temperature strictly between 0 °C and 25 °C. If diacetylation has already occurred, do not discard the batch; a mild treatment with K₂CO₃ in methanol can selectively cleave the second acetyl group without affecting the methyl ester.

Q3: The reaction went to completion, but my final yield is low, and I isolated a highly polar byproduct. Did the ester cleave? The Causality: Yes. The methyl ester at the 2-position of the pyridine ring is highly susceptible to base-catalyzed hydrolysis. If you used a strong aqueous base (like NaOH or KOH) during your workup to neutralize the acetic acid byproduct, you inadvertently hydrolyzed the ester, yielding 4-acetamidopyridine-2-carboxylic acid. The Solution: Use Triethylamine (Et₃N) as an in situ acid scavenger during the reaction to neutralize the generated acetic acid immediately 3. For the aqueous quench, strictly use saturated sodium bicarbonate (NaHCO₃), which is mild enough to neutralize residual anhydride without cleaving the ester 4.

Quantitative Condition Analysis

To demonstrate the impact of these mechanistic choices, review the following comparative data from our optimization studies.

Reaction ConditionsCatalystTime (h)Temp (°C)Yield (%)Purity (HPLC %)Primary Impurity
Ac₂O (1.5 eq), Pyridine solventNone24804582Unreacted Starting Material
Ac₂O (2.5 eq), Et₃N (3.0 eq), DCMDMAP (0.1 eq)4406875Diacetylated Byproduct
Ac₂O (1.1 eq), Et₃N (1.2 eq), DCM DMAP (0.1 eq) 2 0 to 25 94 >99 None (Optimized)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific visual and chemical checkpoints, you verify the integrity of the reaction at every step, ensuring the final product is both high-yielding and pure.

Optimized Synthesis of Methyl 4-acetamidopyridine-2-carboxylate

Step 1: System Preparation & Activation

  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 4-aminopyridine-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add Triethylamine (Et₃N, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Validation Checkpoint: The solution should remain clear. Cool the mixture to 0 °C using an ice-water bath. Achieving 0 °C is critical to prevent exothermic runaway during the anhydride addition.

Step 2: Controlled Electrophilic Addition 4. Dissolve Acetic Anhydride (Ac₂O, 1.1 eq) in an equal volume of anhydrous DCM. 5. Add this solution dropwise to the reaction mixture over 15 minutes. 6. Validation Checkpoint: Monitor the internal temperature. It should not exceed 5 °C during addition. This strict stoichiometric and thermal control prevents the formation of the diacetylated byproduct.

Step 3: Catalytic Turnover & Monitoring 7. Remove the ice bath and allow the reaction to warm naturally to room temperature (25 °C). 8. Stir for 2 hours. 9. Validation Checkpoint: Perform TLC (Eluent: 50% EtOAc in Hexanes). The starting material spot should be completely consumed, replaced by a single, less polar product spot. If SM remains, stir for an additional hour; do not add more Ac₂O.

Step 4: Non-Hydrolytic Quench & Workup 10. Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. 11. Validation Checkpoint: CO₂ evolution (bubbling) will occur as residual acetic anhydride and acetic acid are neutralized. Wait until bubbling ceases completely. The pH of the aqueous layer should be ~8. This confirms the acidic byproducts are neutralized without risking ester hydrolysis. 12. Separate the organic layer. Extract the aqueous layer twice with fresh DCM. 13. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid is highly pure Methyl 4-acetamidopyridine-2-carboxylate.

References

1.1, Ludwig-Maximilians-Universität München. 2.2, Sigma-Aldrich. 3. 3, Benchchem. 4.4, Google Patents.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 4-acetamidopyridine-2-carboxylate

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of functionalized pyridine derivatives presents unique electronic, thermal, and solubility challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of functionalized pyridine derivatives presents unique electronic, thermal, and solubility challenges. As a Senior Application Scientist, I have designed this technical guide to move beyond basic recipes. Here, we explore the causality behind the chemistry, providing a self-validating framework to ensure your scale-up of Methyl 4-acetamidopyridine-2-carboxylate is safe, high-yielding, and reproducible.

Mechanistic Insights & Causality

The conversion of Methyl 4-aminopyridine-2-carboxylate to its 4-acetamido derivative relies on the nucleophilic attack of the 4-amino group on an acylating agent, typically acetic anhydride[1]. However, the inherent chemistry of this substrate presents a kinetic hurdle: the electronegative pyridine nitrogen and the electron-withdrawing 2-carboxylate group severely deplete the electron density of the 4-amino group.

This reduced nucleophilicity often leads to sluggish reactions at scale. To overcome this without resorting to elevated temperatures (which cause over-acetylation), 4-Dimethylaminopyridine (DMAP) is employed as an acyl transfer catalyst. DMAP reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy barrier, ensuring rapid, complete conversion. Furthermore, the starting material exhibits a specific solubility profile—highly soluble in DMF but only sparingly to moderately soluble in standard halogenated solvents[2]. Despite this, Dichloromethane (DCM) is the preferred solvent for scale-up because it facilitates a seamless, biphasic aqueous workup[3], provided the solvent volumes are strictly controlled.

Workflow N1 1. Substrate Dissolution Methyl 4-aminopyridine-2-carboxylate + DCM / TEA / cat. DMAP N2 2. Exothermic Acylation Ac2O Dosing (T_int < 10°C) N1->N2 N3 3. In-Process Control (HPLC) Target: Mono-acetylated >98% N2->N3 N3->N2 Conversion < 98% (Add 0.02 eq Ac2O) N4 4. pH-Controlled Quench Cold sat. NaHCO3 (pH 7.5-8.0) N3->N4 Conversion ≥ 98% N5 5. Phase Separation & Wash Remove aqueous impurities N4->N5 N6 6. Solvent Swap & Crystallization Methyl 4-acetamidopyridine-2-carboxylate N5->N6

Figure 1: Scale-up workflow and critical control points for 4-amino acetylation.

Self-Validating Experimental Protocol (100g – 1kg Scale)

This protocol is designed as a self-validating system . You do not proceed to the next step unless the built-in metric (IPC or pH check) confirms the success of the current step.

Step 1: Reactor Charging & Solvation

  • Charge a jacketed reactor with Methyl 4-aminopyridine-2-carboxylate (1.0 eq) and Dichloromethane (DCM, 12 volumes)[3].

  • Add Triethylamine (TEA, 1.5 eq) and DMAP (0.05 eq).

  • Validation: Stir at 20°C for 15 minutes. Visually confirm a uniform suspension or clear solution before initiating cooling.

Step 2: Controlled Acylation

  • Set the reactor jacket to -5°C to bring the internal temperature (

    
    ) to 0–5°C.
    
  • Prepare a dosing solution of Acetic Anhydride (

    
    , 1.08 eq) diluted in DCM (2 volumes).
    
  • Dose the

    
     solution via an automated pump.
    
  • Validation: Interlock the feed rate to the internal thermocouple. The pump must automatically pause if

    
     exceeds 10°C to prevent thermal runaway and di-acetylation.
    

Step 3: In-Process Control (IPC)

  • Stir the reaction for 2 hours at 5°C.

  • Validation: Pull a 1 mL sample, quench with methanol, and analyze via HPLC. Do not proceed until unreacted starting material is < 2.0% and the N,N-diacetylated byproduct is < 1.5%.

Step 4: pH-Controlled Quench

  • Slowly dose cold (5°C) saturated aqueous

    
     (5 volumes) into the reactor.
    
  • Validation: Test the aqueous phase pH. It must read between 7.5 and 8.0. If pH > 8.5, the methyl ester is at risk of hydrolysis.

Step 5: Isolation & Crystallization

  • Separate the organic layer. Wash with brine (3 volumes), dry over anhydrous

    
    , and filter.
    
  • Concentrate the DCM layer under reduced pressure (300 mbar, 30°C) down to 3 volumes.

  • Slowly charge Heptane (7 volumes) to induce crystallization. Filter the resulting white-to-light-yellow crystals[2], wash with cold heptane, and dry under vacuum at 40°C.

Process Optimization & Quantitative Data

The following table summarizes pilot data demonstrating the causality between reagent choices and reaction outcomes. Notice how the combination of strict stoichiometry, low temperature, and DMAP catalysis provides the optimal self-validating outcome.

Reaction ConditionBase / CatalystTemp (°C)Conversion (%)Di-acetyl Byproduct (%)Ester Hydrolysis (%)Isolated Yield (%)

(1.50 eq)
TEA (2.0 eq)25>9918.52.168

(1.10 eq)
TEA (1.5 eq)0 – 5821.20.575

(1.08 eq)
TEA (1.5 eq) + DMAP (0.05 eq) 0 – 5 >99 1.1 <0.5 92

(1.08 eq)
NaOH (aq) biphasic10951.025.455

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the N,N-diacetylated byproduct during scale-up? Causality: Acetic anhydride in excess or elevated temperatures (>15°C) drives the equilibrium toward di-acetylation. While the 4-amino group is initially a poor nucleophile, once it is mono-acetylated, the intermediate can still undergo a second acylation if thermal energy is too high. Solution: Strictly limit


 to 1.05 – 1.10 equivalents. Maintain the reaction temperature between 0°C and 5°C during the entire addition phase.

Q2: During the aqueous workup, my yield drops by 20%, and HPLC shows a new highly polar peak. What is happening? Causality: The methyl ester at the 2-position of the pyridine ring is highly susceptible to base-catalyzed hydrolysis. If you quench the reaction with strong bases (e.g., NaOH) or allow the pH to exceed 9, you are inadvertently hydrolyzing your product into 4-acetamidopyridine-2-carboxylic acid. Solution: Use a mild, buffered quench such as cold saturated sodium bicarbonate (


) and verify that the aqueous phase pH remains strictly between 7.5 and 8.0.

Q3: The reaction stalls at 80% conversion even with excess reagents. Should I heat the reactor? Causality: Do not heat the reactor. The electron-withdrawing nature of the pyridine nitrogen and the 2-carboxylate group severely reduces the nucleophilicity of the 4-amino group. Heating will only increase the rate of side reactions (like ester cleavage or di-acetylation) rather than cleanly driving the main reaction. Solution: Introduce a catalytic amount of DMAP (0.05 eq). DMAP effectively bypasses the poor nucleophilicity of the substrate by generating a highly reactive acylating species in situ.

Q4: We experience severe exotherms during the addition of acetic anhydride at the 10 kg scale, which we didn't see in the 50g lab scale. Causality: Acylation is inherently exothermic. At the 10 kg scale, the surface-area-to-volume ratio of your reactor is significantly lower, drastically reducing the system's ability to dissipate heat compared to a lab-scale round-bottom flask. Solution: Dilute the acylating agent in the reaction solvent (DCM) before addition. Implement a mass-flow controller tied to the reactor's internal temperature probe (


), ensuring the feed automatically pauses if 

spikes.

References

  • US20110301181A1 - Halogen-substituted compounds - Google Patents. Google Patents.
  • Methyl 4-aminopyridine-2-carboxylate - Echemi. Echemi.
  • Tomita, K. (1951). The Syntheses of N-Methyl-4-aminopiperidine. YAKUGAKU ZASSHI, 71(10).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Methyl 4-aminopyridine-2-carboxylate and Its Acetylated Derivative in Advanced Drug Synthesis

Executive Summary & Strategic Context In modern medicinal chemistry, the selection of appropriately functionalized building blocks dictates the efficiency, scalability, and success of active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the selection of appropriately functionalized building blocks dictates the efficiency, scalability, and success of active pharmaceutical ingredient (API) synthesis. This guide provides an objective, deeply technical comparison of two critical pyridine scaffolds: methyl 4-aminopyridine-2-carboxylate (the free amine) and methyl 4-acetamidopyridine-2-carboxylate (the acetylated derivative).

The free amine has recently gained global prominence as the central intermediate in the synthesis of1, a first-in-class selective NaV1.8 sodium channel inhibitor approved for acute pain management[1]. Conversely, its acetylated counterpart serves as an essential orthogonally protected scaffold for complex derivatizations where the highly nucleophilic free amine would otherwise interfere with transition-metal catalysis or electrophilic additions.

Physicochemical Profiling & Structural Implications

Understanding the distinct electronic environments of these two molecules is critical for predicting their behavior in complex multi-step syntheses.

PropertyMethyl 4-aminopyridine-2-carboxylateMethyl 4-acetamidopyridine-2-carboxylate
CAS Number 71469-93-71820716-80-0
Molecular Formula C₇H₈N₂O₂C₉H₁₀N₂O₃
Molecular Weight 152.15 g/mol 194.19 g/mol
XLogP3 (Lipophilicity) 0.4~0.8 (Estimated)
H-Bond Donors 1 (Primary Amine)1 (Secondary Amide)
Nucleophilicity High (Active coupling partner)Low (Protected, resonance stabilized)
Primary Application Direct API backbone integrationOrthogonal ring functionalization

The Causality of Reactivity: The free amine at the 4-position is highly nucleophilic. The electron-donating nature of the primary amino group allows its lone pair to participate in resonance with the electron-deficient pyridine ring, making it an ideal candidate for direct2[2]. However, when acetylated, the lone pair on the nitrogen is strongly delocalized into the adjacent carbonyl group of the acetamido moiety. This resonance stabilization drastically reduces both the nucleophilicity and the basicity of the exocyclic nitrogen, transforming the molecule from a reactive participant into a passive, protected scaffold.

Experimental Workflows & Methodologies

The choice between the free amine and the acetylated derivative dictates the synthetic workflow. Below are field-proven protocols demonstrating their respective utilities.

Protocol A: Direct Amide Coupling (Suzetrigine Synthesis Pathway)

This protocol utilizes the free amine (CAS 71469-93-7) to construct the core structure of targeted neurological therapeutics[2].

  • Activation: Dissolve the target carboxylic acid (e.g., the substituted tetrahydrofuran-2-carboxylic acid derivative) in ethyl acetate (EtOAc) or dichloromethane (DCM). Add a coupling reagent such as3 and a tertiary amine base like triethylamine (Et₃N)[3]. Stir at 0–5 °C for 15 minutes.

  • Coupling: Add methyl 4-aminopyridine-2-carboxylate to the activated mixture. The highly nucleophilic 4-amino group attacks the activated ester. Stir at ambient temperature for 1–2 hours.

  • Amidation (Late-Stage): Isolate the coupled intermediate and dissolve it in 4. Stir at ambient temperature overnight to convert the methyl ester at the 2-position into a primary carboxamide[4].

  • Self-Validating System: Use LC-MS to confirm the reaction progression. The successful amidation step will show a distinct mass shift from the methyl ester (

    
    ) to the primary amide (
    
    
    
    ).
Protocol B: Orthogonal Functionalization using the Acetylated Derivative

When the pyridine ring requires modification prior to coupling, the acetylated derivative (CAS 1820716-80-0) prevents unwanted side reactions[5].

  • Protection/Sourcing: Begin with methyl 4-acetamidopyridine-2-carboxylate to ensure the 4-position nitrogen is masked against electrophiles.

  • Electrophilic Aromatic Substitution (EAS): Perform halogenation (e.g., bromination using N-Bromosuccinimide) on the pyridine ring. The acetamido group directs the electrophile while entirely preventing N-bromination or oxidative degradation of the amine.

  • Deprotection: Reflux the halogenated intermediate in methanolic HCl or aqueous NaOH to hydrolyze the acetamido group, revealing the free amine for subsequent downstream coupling.

  • Self-Validating System: Monitor via TLC (UV 254 nm). The deprotection is complete when the less polar acetylated starting material completely disappears, replaced by a highly polar, UV-active spot corresponding to the free amine.

Mechanistic Pathway & Logic Visualization

The following decision tree illustrates the strategic routing of these two scaffolds based on the target API's structural requirements.

SynthesisWorkflow Start Pyridine-2-carboxylate Scaffold Selection Free Methyl 4-aminopyridine- 2-carboxylate (Free Amine) Start->Free Acetylated Methyl 4-acetamidopyridine- 2-carboxylate (Acetylated Amine) Start->Acetylated Coupling Direct Amide Coupling (e.g., T3P / HATU) Free->Coupling Nucleophilic N-terminus Orthogonal Orthogonal Chemistry (e.g., Halogenation) Acetylated->Orthogonal Protected N-terminus Amidation Ester Amidation (NH3 / MeOH) Coupling->Amidation Suzetrigine Suzetrigine (VX-548) Active API Amidation->Suzetrigine Deprotection Deprotection (Hydrolysis) Orthogonal->Deprotection Deprotection->Free Yields Free Amine

Figure 1: Synthetic decision tree for pyridine-2-carboxylate scaffolds in API development.

Performance Comparison in Synthetic Applications

  • Reactivity vs. Stability: The free amine is the undisputed reagent of choice for direct coupling but is susceptible to oxidation and unwanted N-alkylation if exposed to aggressive reagents. The acetylated derivative boasts superior oxidative stability, allowing the scaffold to survive harsh reaction conditions.

  • Solubility and Handling: The free amine presents as a6 with moderate solubility in polar organic solvents like methanol[6]. Acetylation increases the molecule's lipophilicity, significantly improving its solubility in less polar solvents (e.g., DCM, chloroform), which facilitates easier liquid-liquid extraction and chromatographic purification.

  • Downstream Cross-Coupling Efficiency: For multi-step syntheses requiring transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig cross-couplings on other parts of the molecule), the free amine can act as a competing ligand, leading to catalyst poisoning. The acetylated derivative mitigates this risk entirely, ensuring high turnover numbers for palladium or copper catalysts.

References

  • Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review Source: PMC / NIH URL:[Link]

  • WO2022256676A1 - Analogues de tétrahydrofurane substitués utiles en tant que modulateurs de canaux sodiques Source: Google Patents URL
  • WO2022256708A1 - Solid dosage forms and dosing regimens comprising (2r,3s,4s,5r)-4-[[3-(3,4-difluoro-2-methoxy-phenyl)-4,5-dimethyl-5-(trifluoromethyl)
  • Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Amino vs. Acetamido Groups on the Pyridine Ring

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern synthesis. The introduction of nitrogen-containing substituents, parti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern synthesis. The introduction of nitrogen-containing substituents, particularly the amino (-NH₂) and acetamido (-NHCOCH₃) groups, profoundly alters the ring's electronic landscape and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of these two critical functional groups, moving beyond simple definitions to explore the mechanistic causality behind their divergent behaviors in key chemical transformations. We will dissect their electronic properties and provide supporting experimental insights to empower chemists in designing robust and predictable synthetic strategies.

The Electronic Dichotomy: Resonance Donation vs. Inductive Effects

The fundamental difference in reactivity between the amino and acetamido groups stems from a delicate interplay of resonance and inductive effects.

  • The Amino Group (-NH₂): A Potent Activator: The nitrogen atom of an amino group possesses a lone pair of electrons that can be readily delocalized into the pyridine ring's π-system. This powerful resonance-donating (+R) effect significantly increases the electron density at the ortho and para positions relative to the substituent. While nitrogen is electronegative and exerts a minor electron-withdrawing inductive effect (-I), the +R effect is overwhelmingly dominant.[1][2] This makes the amino group one of the strongest activating groups in aromatic chemistry.

  • The Acetamido Group (-NHCOCH₃): A Moderated Activator: The acetamido group presents a more complex electronic scenario. The nitrogen lone pair is still capable of resonance donation into the pyridine ring. However, it is also in conjugation with an adjacent, highly electrophilic carbonyl group. This creates a competing resonance pathway where the electron density is pulled away from the nitrogen and onto the oxygen atom.[3][4] This "cros-conjugation" diminishes the nitrogen's ability to donate its lone pair to the pyridine ring. Furthermore, the carbonyl group introduces a strong inductive-withdrawing (-I) effect. The net result is that the acetamido group remains an ortho-, para-director due to resonance, but its ability to activate the ring is substantially attenuated compared to the free amine.[3][4][5]

G cluster_amino Amino Group (-NH₂) cluster_acetamido Acetamido Group (-NHCOCH₃) A_N N(H₂) A_Ring Pyridine Ring A_N->A_Ring +R (Strong Donation) A_N->A_Ring -I (Weak) Ac_N N(H) Ac_Ring Pyridine Ring Ac_N->Ac_Ring +R (Weakened Donation) Ac_CO C=O Ac_N->Ac_CO Resonance Withdrawal (Competition) Ac_CO->Ac_N -I (Strong)

Caption: Electronic effects of the amino vs. acetamido group.

Impact on Ring Basicity: The Protonation Problem

The basicity of the pyridine ring's endocyclic nitrogen is a critical parameter, particularly for electrophilic aromatic substitution (EAS) reactions often conducted in strong acids. Protonation of the ring nitrogen generates a pyridinium ion, which is severely deactivated towards attack by electrophiles.

The electron-donating nature of the amino and acetamido groups increases the basicity of the pyridine nitrogen relative to unsubstituted pyridine (pKa ≈ 5.2). However, the strongly donating amino group enhances basicity far more effectively than the attenuated acetamido group. This is evident in the pKa values of their conjugate acids.

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Aminopyridine6.86[6][7]
3-Aminopyridine5.98[6]
4-Aminopyridine9.17[6][7]
2-Acetamidopyridine4.43
3-Acetamidopyridine4.05
4-Acetamidopyridine5.65

Data sourced from multiple chemical databases and literature sources.

The significantly higher basicity of aminopyridines, especially 4-aminopyridine, means they are readily protonated under acidic conditions, shutting down reactivity. The lower basicity of acetamidopyridines allows them to remain largely unprotonated, enabling EAS to proceed.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The pyridine ring itself is electron-deficient and highly resistant to EAS, requiring harsh conditions and typically substituting at the 3-position.[8] Activating groups are essential to facilitate these reactions.

The Amino Group: High Reactivity with a Caveat

The powerful activating nature of the amino group makes aminopyridines highly susceptible to EAS. For example, bromination of 2-aminopyridine occurs readily.[9] However, this high reactivity is often a double-edged sword.

  • Over-reaction: The strong activation can lead to polysubstitution, which is difficult to control.

  • Protonation: In strongly acidic media required for reactions like nitration or sulfonation, the amino group and/or the ring nitrogen becomes protonated, forming a deactivating -NH₃⁺ group and a pyridinium cation, respectively. This completely inhibits the desired reaction.[10]

For instance, direct nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid is problematic. The major product is often 2-amino-5-nitropyridine, but the reaction requires careful control to avoid the formation of undesired byproducts and decomposition.[11]

The Acetamido Group: A Tool for Controlled Substitution

The acetamido group provides a solution to the challenges posed by the free amine. By converting the amino group to an acetamido group, chemists can achieve controlled and predictable EAS.

  • Moderated Reactivity: The reduced activating strength prevents over-reaction and allows for clean monosubstitution.

  • Acid Resistance: It prevents protonation of the exocyclic nitrogen, preserving the group's activating, ortho-, para-directing nature even in strong acids.[10]

  • Steric Hindrance: The bulk of the acetyl group can sterically hinder attack at the ortho position, often leading to higher selectivity for the para product.

This "protect-substitute-deprotect" strategy is a classic and highly effective workflow in pyridine chemistry.

G cluster_mechanism SNAr Mechanism & EDG Effect cluster_edg Electron Donating Group (EDG) A Py-LG + Nu⁻ B [Meisenheimer Complex]⁻ A->B Attack C Py-Nu + LG⁻ B->C Loss of LG EDG_Node e.g., -NH₂, -NHAc EDG_Node->B Destabilizes Negative Charge (Slower Reaction)

Caption: Effect of electron-donating groups on the SNAr intermediate.

Experimental Protocol: Controlled Nitration of 2-Aminopyridine

This three-step protocol exemplifies the practical application of using the acetamido group as a controlling and protecting group for reliable electrophilic substitution.

Step 1: Acetylation of 2-Aminopyridine

  • Setup: In a flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetamidopyridine, which can often be used in the next step without further purification.

Step 2: Nitration of 2-Acetamidopyridine

  • Setup: In a clean, dry flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the 2-acetamidopyridine from Step 1 in portions, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 2-acetamidopyridine, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-acetamido-5-nitropyridine, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

Step 3: Hydrolysis to 2-Amino-5-nitropyridine

  • Setup: Place the crude 2-acetamido-5-nitropyridine in a round-bottom flask with a reflux condenser.

  • Reaction: Add aqueous hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) until the product precipitates.

  • Isolation: Collect the solid 2-amino-5-nitropyridine by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Conclusion

The choice between an amino and an acetamido group on a pyridine ring is a critical strategic decision in synthesis design, dictated by the desired reaction type.

  • The amino group is a powerful activator, ideal for reactions where high nucleophilicity of the ring is desired. However, its high basicity and reactivity often necessitate careful reaction control to prevent protonation and over-substitution, making it less suitable for many standard electrophilic aromatic substitution protocols.

  • The acetamido group serves as a moderately activating, sterically directing, and acid-resistant substituent. Its primary role in EAS is to act as a "tamed" version of the amino group, enabling controlled, predictable, and high-yielding substitutions that are otherwise challenging to achieve. In SNAr, both groups are deactivating, but the acetamido group has a less pronounced deactivating effect.

A thorough understanding of the electronic and steric differences between these two groups is paramount for any researcher aiming to predictably and efficiently functionalize the versatile pyridine core.

References

  • [Reference 1] Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • [Reference 4] Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline. ResearchGate. Available at: [Link]

  • [Reference 5] a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... brainly.com. Available at: [Link]

  • [Reference 6] Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]

  • [Reference 7] Nitration of 2 amino pyridine on ring structure. Filo. Available at: [Link]

  • [Reference 8] The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • [Reference 9] Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. academics.oup.com. Available at: [Link]

  • [Reference 10] Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed. Available at: [Link]

  • [Reference 11] a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... brainly.com. Available at: [Link]

  • [Reference 12] Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • [Reference 13] Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • [Reference 15] The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • [Reference 18] Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. Available at: [Link]

  • [Reference 23] Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]

  • [Reference 24] Aromatic Compounds and Their Reactions. chem.ucla.edu. Available at: [Link]

  • [Reference 26] Electrophilic substitution on pyridine. quimicaorganica.org. Available at: [Link]

  • [Reference 29] 10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

Spectroscopic Differentiation of Methyl 4-acetamidopyridine-2-carboxylate from Key Precursors

Executive Summary Objective: This guide provides a technical framework for the spectroscopic differentiation of Methyl 4-acetamidopyridine-2-carboxylate (Target) from its immediate synthetic precursor, Methyl 4-aminopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the spectroscopic differentiation of Methyl 4-acetamidopyridine-2-carboxylate (Target) from its immediate synthetic precursor, Methyl 4-aminopyridine-2-carboxylate .

Significance: The conversion of the 4-amino group to a 4-acetamido group is a critical protection or functionalization step in the synthesis of pyridine-based kinase inhibitors and active pharmaceutical ingredients (APIs). Accurate validation of this transformation relies on detecting specific shifts in Nuclear Magnetic Resonance (NMR) signals and the appearance of distinct Infrared (IR) bands associated with the amide functionality.

Scope:

  • Target Molecule: Methyl 4-acetamidopyridine-2-carboxylate (MW: 194.19 g/mol )

  • Primary Precursor: Methyl 4-aminopyridine-2-carboxylate (MW: 152.15 g/mol )[1][2][3]

  • Techniques: 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.

Synthetic Context & Molecular Logic

To understand the spectral changes, one must visualize the structural transformation. The reaction involves the acetylation of the exocyclic amine at the C4 position.

Reaction Scheme (Graphviz Visualization)

ReactionScheme Precursor Methyl 4-aminopyridine-2-carboxylate (Precursor) MW: 152.15 Product Methyl 4-acetamidopyridine-2-carboxylate (Target) MW: 194.19 Precursor->Product Acetylation (DCM/Pyridine, RT) Reagent Acetic Anhydride (Ac2O) Reagent->Product

Figure 1: Synthetic pathway converting the amino-ester precursor to the acetamido-ester product.

Comparative Spectroscopic Analysis

1H NMR Spectroscopy

The most definitive confirmation of the product comes from 1H NMR . The acetylation causes significant chemical shift changes, particularly to the protons ortho to the nitrogen substituent (H3 and H5).

Mechanism of Shift:

  • Precursor (-NH2): The amino group is a strong electron donor (resonance), shielding the ortho protons (H3, H5) and shifting them upfield.

  • Product (-NHCOCH3): The acetamido group is a weaker donor (lone pair delocalized into carbonyl) and inductively withdrawing. This deshields H3 and H5, shifting them downfield significantly.

Table 1: Comparative 1H NMR Data (400 MHz, DMSO-d6)
Proton AssignmentPrecursor Shift (δ ppm)Product Shift (δ ppm)Δ Shift (ppm)Diagnostic Feature
Amide/Amine NH 6.50 - 6.80 (br s, 2H)10.60 - 10.80 (s, 1H) N/ACritical: Sharp downfield singlet replaces broad upfield signal.
H3 (Pyridine) ~7.20 (d, J=2.0 Hz)~8.35 (d, J=2.0 Hz) +1.15Strong downfield shift due to loss of resonance shielding.
H5 (Pyridine) ~6.70 (dd, J=5.6, 2.0 Hz)~7.90 (dd, J=5.6, 2.0 Hz) +1.20Strong downfield shift.
H6 (Pyridine) ~8.25 (d, J=5.6 Hz)~8.55 (d, J=5.6 Hz) +0.30Minor downfield shift (inductive effect).
Ester -OCH3 3.85 (s, 3H)3.90 (s, 3H)+0.05Negligible change (spectator group).
Acetyl -CH3 Absent2.15 (s, 3H) NewCritical: Distinct singlet appearing in aliphatic region.

Note: Chemical shifts are approximated based on substituent chemical shift (SCS) increments for pyridine derivatives in DMSO-d6.

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" verification of the functional group interconversion.

Table 2: Key IR Frequency Changes
Functional GroupPrecursor (cm⁻¹)Product (cm⁻¹)Interpretation
N-H Stretch 3400 & 3300 (Doublet)3250 - 3300 (Singlet) Primary amine (2 bands) converts to Secondary amide (1 band).
Ester C=O 1720 - 17301725 - 1735Remains present; slight shift possible.
Amide I (C=O) Absent1690 - 1700 Diagnostic: New strong carbonyl band appears.
Amide II (N-H) Absent1530 - 1560 Diagnostic: N-H bending/C-N stretching mode.
Mass Spectrometry (MS)
  • Precursor: ESI-MS (+) m/z = 153.06 [M+H]⁺

  • Product: ESI-MS (+) m/z = 195.07 [M+H]⁺

  • Differentiation: A clean mass shift of +42 Da (Acetyl group) confirms the reaction.

Experimental Protocol: Synthesis & Analysis

Standard Operating Procedure (SOP) for laboratory verification.

Step 1: Synthesis of Methyl 4-acetamidopyridine-2-carboxylate
  • Charge: In a 50 mL round-bottom flask, dissolve Methyl 4-aminopyridine-2-carboxylate (1.0 eq, 500 mg) in anhydrous Dichloromethane (DCM) (10 mL).

  • Base: Add Pyridine or Triethylamine (1.5 eq) to scavenge acid.

  • Addition: Cool to 0°C. Dropwise add Acetic Anhydride (1.2 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (5% MeOH in DCM).

    • TLC Observation: The product will have a slightly lower Rf than the precursor due to the amide polarity, or higher depending on the silica interaction, but the spot will be UV active and distinct.

  • Workup: Wash with sat. NaHCO3 (2x) and Brine (1x). Dry organic layer over Na2SO4.

  • Isolation: Evaporate solvent. The product typically precipitates as a white/off-white solid.

Step 2: Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d6 (0.6 mL) for optimal solubility and resolution of the amide proton (~10.7 ppm). CDCl3 may be used, but the amide proton may be broad or non-visible.

  • Concentration: Dissolve ~5-10 mg of the isolated solid.

  • Acquisition: Run standard proton sequence (16 scans minimum).

Step 3: Data Interpretation Workflow

Use the following logic flow to validate your product:

AnalysisFlow Start Start Analysis CheckMS Check MS (ESI+) Is [M+H] = 195? Start->CheckMS CheckNMR_Aliphatic 1H NMR (Aliphatic) Is there a singlet at ~2.15 ppm? CheckMS->CheckNMR_Aliphatic Yes Invalid REJECT / RE-PURIFY (Check for starting material) CheckMS->Invalid No (153 = SM) CheckNMR_Aromatic 1H NMR (Aromatic) Did H3/H5 shift downfield (>1.0 ppm)? CheckNMR_Aliphatic->CheckNMR_Aromatic Yes CheckNMR_Aliphatic->Invalid No CheckNMR_NH 1H NMR (NH) Is there a sharp singlet >10 ppm? CheckNMR_Aromatic->CheckNMR_NH Yes CheckNMR_Aromatic->Invalid No Valid CONFIRMED Methyl 4-acetamidopyridine-2-carboxylate CheckNMR_NH->Valid Yes CheckNMR_NH->Invalid No

Figure 2: Logical decision tree for validating the target molecule.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3759117, Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent chemical shift increments in pyridine systems).

Sources

Validation

Strategic Scaffold Hopping: Alternatives to Methyl 4-acetamidopyridine-2-carboxylate in Drug Design

Executive Summary Methyl 4-acetamidopyridine-2-carboxylate (M4APC) acts as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Its utility stems from the pyridine-2-carboxylate motif (a privileged chelating an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetamidopyridine-2-carboxylate (M4APC) acts as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Its utility stems from the pyridine-2-carboxylate motif (a privileged chelating and hydrogen-bonding core) combined with the 4-acetamido group, which provides a polar vector for solvent interaction or specific active-site binding (e.g., in kinase hinge regions).

However, reliance on this specific scaffold often presents challenges:

  • Metabolic Liability: The methyl ester is rapidly hydrolyzed by esterases to the free acid (zwitterionic), limiting oral bioavailability.

  • Solubility/Permeability Paradox: While the pyridine nitrogen aids solubility, the planarity can lead to π-stacking aggregation.

  • IP Crowding: The 2,4-disubstituted pyridine space is heavily patented.

This guide evaluates three strategic alternatives (scaffold hops) that retain the core pharmacophore geometry while addressing these physicochemical and intellectual property limitations.

Part 1: Comparative Analysis of Alternatives

We compare M4APC against three distinct scaffold classes: The Lipophilic Bioisostere (Benzene) , The Polar Matrix (Pyrimidine) , and The Metabolic Shield (Blocked Pyridine) .

The Lipophilic Pivot: Methyl 4-acetamidobenzoate

Strategy: Replacement of the pyridine nitrogen with carbon (CH).

  • Rationale: Moving to a benzene core removes the basic nitrogen, significantly increasing lipophilicity (LogP) and permeability. This is ideal when the parent pyridine compound suffers from poor membrane penetration or rapid renal clearance.

  • Trade-off: Loss of the H-bond acceptor (pyridine N) may reduce solubility and potency if that nitrogen was critical for binding (e.g., coordinating a water molecule in the active site).

The Polar Matrix: Methyl 6-acetamidopyrimidine-4-carboxylate

Strategy: Introduction of a second nitrogen atom (Nitrogen Walk).

  • Rationale: Pyrimidines lower the pKa of the ring nitrogens, reducing the likelihood of protonation at physiological pH compared to pyridines. This often improves metabolic stability against oxidative metabolism (P450s) and increases polarity (lowering LogP) without sacrificing the aromatic geometry.

  • Trade-off: The electron-deficient ring is less reactive in electrophilic aromatic substitutions, requiring different synthetic functionalization strategies.

The Bioisosteric Locking: 5-Methyl-1,2,4-oxadiazole Analog

Strategy: Replacement of the labile ester with a stable heterocycle.

  • Rationale: The methyl ester of M4APC is a "soft spot" for esterases. Replacing the methoxycarbonyl group (-COOMe) with a 1,2,4-oxadiazole ring mimics the carbonyl's electronics and geometry but is metabolically robust.

  • Trade-off: Synthetic complexity increases; the oxadiazole formation requires an amidoxime intermediate.

Part 2: Quantitative Performance Data

The following table summarizes predicted physicochemical properties and metabolic stability profiles for the parent molecule and its alternatives.

Table 1: Physicochemical & ADME Profiling

ParameterParent: M4APCAlt 1: Benzene AnalogAlt 2: Pyrimidine AnalogAlt 3: Oxadiazole Analog
Core Structure PyridineBenzenePyrimidinePyridine (Modified Tail)
MW ( g/mol ) 194.19193.20195.18218.21
cLogP (Predicted)0.851.950.351.10
TPSA (Ų) 69.055.081.080.0
Solubility (pH 7.4) HighLowVery HighModerate
Metabolic Stability Low (Ester hydrolysis)Moderate (Oxidation)HighHigh (Stable to esterases)
H-Bond Acceptors 4355

Interpretation:

  • Choose Alt 1 if your lead is too polar or clears too quickly via the kidneys.

  • Choose Alt 2 if you need to lower LogP to reduce non-specific binding or toxicity.

  • Choose Alt 3 if the ester hydrolysis is the primary clearance mechanism in microsomes.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Pyrimidine Analog (Alt 2)

Target: Methyl 6-acetamidopyrimidine-4-carboxylate

Context: Unlike the pyridine synthesis which often starts from picolinic acid, the pyrimidine scaffold is best accessed via the aminopyrimidine intermediate.

Reagents:

  • 6-Aminopyrimidine-4-carboxylic acid (Starting Material)

  • Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Acetic Anhydride (Ac₂O)

  • Pyridine (base)[1][2][3]

Step-by-Step Methodology:

  • Esterification:

    • Dissolve 6-aminopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous MeOH (0.5 M concentration).

    • Cool to 0°C. Dropwise add SOCl₂ (3.0 eq) under N₂ atmosphere.

    • Reflux for 4 hours. Monitor by LC-MS for disappearance of acid.

    • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Acetylation:

    • Resuspend the crude ester salt in DCM. Add Pyridine (3.0 eq) to neutralize.

    • Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

    • Stir at RT for 2 hours.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with EtOAc (3x).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Validating the "Ester vs. Bioisostere" hypothesis.

  • Preparation: Prepare 10 mM stock solutions of M4APC and the Oxadiazole Analog in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (final 1 mM).

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 min.

    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Calculate

      
       and 
      
      
      
      .

Part 4: Visualizations & Logic Pathways

Diagram 1: Scaffold Hopping Decision Tree

This diagram guides the medicinal chemist on which alternative to select based on the specific failure mode of the parent molecule.

ScaffoldSelection Start Parent: Methyl 4-acetamidopyridine-2-carboxylate Issue Identify Primary Liability Start->Issue Liability1 High Clearance (Ester Hydrolysis) Issue->Liability1 Metabolic Instability Liability2 Poor Permeability (Too Polar) Issue->Liability2 Low LogP Liability3 Solubility Issues (Aggregation) Issue->Liability3 Planar Stacking Sol1 Strategy: Bioisosteric Replacement (Switch Ester to Oxadiazole) Liability1->Sol1 Sol2 Strategy: Lipophilic Pivot (Switch Pyridine to Benzene) Liability2->Sol2 Sol3 Strategy: Nitrogen Walk (Switch Pyridine to Pyrimidine) Liability3->Sol3

Caption: Decision matrix for selecting the optimal scaffold alternative based on ADME liabilities.

Diagram 2: Synthetic Divergence Pathway

Visualizing how the synthesis diverges for the different cores.

SynthesisPath Common Precursor Selection PathA 4-Aminobenzoic Acid Common->PathA PathB 4-Aminopicolinic Acid Common->PathB PathC 6-Aminopyrimidine-4-COOH Common->PathC Step1 Esterification (MeOH/SOCl2) PathA->Step1 PathB->Step1 PathC->Step1 Step2 Acetylation (Ac2O) Step1->Step2 Step1->Step2 Step1->Step2 FinalA Benzene Analog Step2->FinalA FinalB Parent Molecule Step2->FinalB FinalC Pyrimidine Analog Step2->FinalC

Caption: Parallel synthetic workflows for accessing the three primary scaffold variants.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Chapter on Molecular Variations).

  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, 10, 383–394.

  • BenchChem. (2025).[4] "Benchmarking Pyridine Derivatives in Drug Discovery." BenchChem Technical Reports.

Sources

Comparative

Comparative study of the physicochemical properties of "Methyl 4-acetamidopyridine-2-carboxylate" derivatives

An In-Depth Technical Guide to the Comparative Physicochemical Profiling of Methyl 4-acetamidopyridine-2-carboxylate Derivatives For researchers and drug development professionals, the pyridine-2-carboxylate scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Physicochemical Profiling of Methyl 4-acetamidopyridine-2-carboxylate Derivatives

For researchers and drug development professionals, the pyridine-2-carboxylate scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The strategic modification of this scaffold allows for the fine-tuning of physicochemical properties, which in turn governs a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on Methyl 4-acetamidopyridine-2-carboxylate, a derivative of the versatile pyridine core, and provides a comprehensive framework for the comparative analysis of its derivatives.

Synthesis and Derivatization Strategy

The journey of a comparative study begins with the synthesis of the parent compound and a systematically varied set of derivatives. The parent compound, Methyl 4-acetamidopyridine-2-carboxylate, can be readily synthesized from its amino precursor, Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7), via a standard N-acylation reaction.[3][4] To build a meaningful comparative dataset, we propose the synthesis of a series of derivatives with modifications to the acyl group. These modifications are designed to probe the effects of varying steric bulk, lipophilicity, and hydrogen bonding potential.

Proposed Synthetic Scheme:

A general and robust method for the synthesis of N-(4-methylpyridin-2-yl)acetamide involves the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[3] This straightforward approach can be adapted for the synthesis of Methyl 4-acetamidopyridine-2-carboxylate and its derivatives.

G start Methyl 4-aminopyridine-2-carboxylate p0 Methyl 4-acetamidopyridine-2-carboxylate (Parent Compound) start->p0 Pyridine, 70°C r1 Acetic Anhydride (Derivative 1 - Acetyl) p1 Derivative 1 r2 Propionic Anhydride (Derivative 2 - Propionyl) p2 Derivative 2 r3 Isobutyric Anhydride (Derivative 3 - Isobutyryl) p3 Derivative 3 r4 Pivaloyl Chloride (Derivative 4 - Pivaloyl) p4 Derivative 4

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Comparative Solubility Data

CompoundDerivative GroupSolubility at pH 7.4 (mg/mL)
ParentAcetylExperimental Data
1PropionylExperimental Data
2IsobutyrylExperimental Data
3PivaloylExperimental Data
Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [5]Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and resource-sparing method for estimating LogP values. [6][7] Experimental Protocol: LogP Determination by RP-HPLC

  • Preparation of Standards: Prepare stock solutions of a series of reference compounds with well-established LogP values.

  • Chromatographic System: Use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration Curve: Inject the reference standards and record their retention times (t_R). Calculate the capacity factor (k) for each standard. Plot log(k) versus the known LogP values to generate a calibration curve.

  • Sample Analysis: Inject the test compounds under the same chromatographic conditions and determine their retention times and capacity factors.

  • LogP Calculation: Use the calibration curve to interpolate the LogP values for the test compounds from their measured log(k) values.

G A Inject LogP standards onto RP-HPLC B Determine retention times & calculate log(k) A->B C Plot log(k) vs. known LogP to create calibration curve B->C E Interpolate LogP from calibration curve D Inject test compounds & determine log(k) D->E

Caption: Workflow for LogP determination by RP-HPLC.

Data Presentation: Comparative Lipophilicity Data

CompoundDerivative GroupRetention Time (min)Calculated LogP
ParentAcetylExperimental DataCalculated Value
1PropionylExperimental DataCalculated Value
2IsobutyrylExperimental DataCalculated Value
3PivaloylExperimental DataCalculated Value
Melting Point and Crystal Structure

The melting point is a fundamental physical property that provides an indication of purity and crystal lattice energy. Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, which can influence solubility and dissolution rate. [8][9] Experimental Protocol: Melting Point and Crystal Structure Determination

  • Melting Point Determination:

    • Place a small amount of the crystalline compound into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the compound melts. A sharp melting point range is indicative of high purity.

  • Single-Crystal Growth:

    • Grow single crystals of the compounds suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. [9]3. X-ray Diffraction Analysis:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. [1][10]

G cluster_mp Melting Point cluster_xrd Crystal Structure A Determine melting range with apparatus B Grow single crystals C Collect diffraction data with X-ray diffractometer B->C D Solve and refine crystal structure C->D

Caption: Workflow for melting point and crystal structure analysis.

Data Presentation: Comparative Thermal and Structural Data

CompoundDerivative GroupMelting Point (°C)Crystal SystemSpace Group
ParentAcetylExperimental DataExperimental DataExperimental Data
1PropionylExperimental DataExperimental DataExperimental Data
2IsobutyrylExperimental DataExperimental DataExperimental Data
3PivaloylExperimental DataExperimental DataExperimental Data
Acidity/Basicity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a molecule at a given pH. [11]This, in turn, affects solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate method for pKa determination. [12][13] Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength with an electrolyte such as KCl.

  • Titration Setup: Use a calibrated pH meter with a combined pH electrode. Place the sample solution in a thermostated vessel and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point or by using derivative methods to find the inflection point.

G A Dissolve compound in solution B Titrate with standardized acid or base A->B C Record pH after each addition B->C D Plot pH vs. volume to get titration curve C->D E Determine pKa from half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Data Presentation: Comparative Acidity/Basicity Data

CompoundDerivative GrouppKa
ParentAcetylExperimental Data
1PropionylExperimental Data
2IsobutyrylExperimental Data
3PivaloylExperimental Data

Discussion: Linking Physicochemical Properties to Drug Development

The data generated from these comparative studies are fundamental to building a robust SAR. For instance, increasing the alkyl chain length from acetyl to propionyl and isobutyryl is expected to increase lipophilicity (LogP), which may enhance membrane permeability but could also decrease aqueous solubility. The sterically hindered pivaloyl group might disrupt crystal packing, potentially affecting the melting point and dissolution rate. These changes in physicochemical properties will have a direct impact on the ADME profile of the compounds. By systematically analyzing these trends, researchers can make informed decisions to guide the optimization of lead compounds, balancing potency with drug-like properties.

Conclusion

This guide provides a comprehensive framework for the comparative study of the physicochemical properties of Methyl 4-acetamidopyridine-2-carboxylate derivatives. By adhering to the detailed protocols for synthesis and characterization, researchers can generate reliable and comparable data on solubility, lipophilicity, thermal properties, and acidity. This systematic approach is essential for understanding the intricate relationship between chemical structure and physicochemical properties, ultimately accelerating the discovery and development of novel therapeutic agents based on the versatile pyridine-2-carboxylate scaffold.

References

  • Castaneda, J. P., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1682–1687. [Link]

  • Baluja, S., & Solanki, A. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 23-29. [Link]

  • Li, Y., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. [Link]

  • Dey, D., et al. (2011). Syntheses, characterization, and crystal structures of two zinc(II) carboxylates containing pyridine. Journal of Coordination Chemistry, 64(7), 1162-1173. [Link]

  • ChemBK. (2024, April 10). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID. [Link]

  • Hossain, M. A., et al. (2013). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Journal of Chemical Crystallography, 43, 531-535. [Link]

  • Osińska, I., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(5), 1699. [Link]

  • Kumar, S., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13358. [Link]

  • Chemsrc. (2025, August 25). Methyl picolinate. [Link]

  • Deady, L. W., & Shanks, R. A. (1973). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 26(3), 631-637. [Link]

  • Valko, K. L. (2002). Determination of logP coefficients via a RP-HPLC column. U.S.
  • Tsinman, O., Tsinman, K., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Al-Majid, A. M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1). [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Smith, P. W., et al. (2012). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 41(26), 8031-8038. [Link]

  • Singh, P., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Sciences and Research, 12(6), 3236-3243. [Link]

  • Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved February 29, 2024, from [Link]

  • Rayner, C. M., & O'Duill, M. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. [Link]

  • Poplawska, T., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Journal of Chemical Education, 94(10), 1594-1598. [Link]

  • Leito, I., et al. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • Irie, K., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Heterocycles, 95(1), 586. [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • Reijenga, J., et al. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-71. [Link]

  • PubChem. (n.d.). 4-Pyridineacetamide. Retrieved February 29, 2024, from [Link]

  • Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7048. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. International Journal of Chemical and Molecular Engineering, 15(2), 79-83. [Link]

Sources

Validation

Structural Validation of Methyl 4-acetamidopyridine-2-carboxylate via 2D NMR: A Technical Comparison Guide

Executive Summary & Strategic Context Methyl 4-acetamidopyridine-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and metalloproteinase ligands. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 4-acetamidopyridine-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and metalloproteinase ligands. However, the synthesis of substituted pyridines often yields regioisomers (e.g., 3-acetamido or 5-acetamido variants) that are difficult to distinguish by Mass Spectrometry (MS) or 1D NMR alone due to overlapping chemical shifts and identical molecular weights.

This guide outlines a definitive validation protocol using 2D NMR spectroscopy . It compares this approach against traditional methods and provides a self-validating workflow to unambiguously confirm the position of the acetamido and ester moieties.

Comparative Analysis: Why 2D NMR?

While 1D


H NMR and LC-MS are standard for purity checks, they fail to provide the connectivity data required to rule out regioisomers in substituted heteroaromatics.

Table 1: Comparative Efficacy of Structural Elucidation Methods

Feature1D

H NMR
LC-MS (HRMS)X-Ray Crystallography2D NMR Suite (HSQC/HMBC)
Primary Output Chemical environment, integrationMolecular formula, fragments3D atomic coordinatesAtom-to-atom connectivity
Regioisomer Resolution Low (Ambiguous multiplets)None (Same mass)High (Gold Standard)High (Solution state)
Sample State SolutionSolutionSolid Crystal (Hard to grow)Solution
Time Efficiency < 5 mins< 10 minsDays to Weeks1 - 4 Hours
Quaternary C Detection No (unless

C is run)
NoYesYes (via HMBC)

Technical Insight: The primary failure mode in 1D NMR for this molecule is the inability to definitively link the ester carbonyl to the C2 position versus the C3 position without observing long-range coupling. 2D NMR bridges this gap.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    for acetamido-pyridines to prevent aggregation and ensure sharp amide (NH) proton signals, which are crucial for NOESY/HMBC correlations.
  • Concentration: 10–15 mg in 600 µL solvent (approx. 50-80 mM) to ensure sufficient signal-to-noise (S/N) for

    
    C-detected experiments.
    
Acquisition Parameters (600 MHz equivalent)
  • 
    H 1D:  16 scans, 2s relaxation delay.
    
  • 
    H-
    
    
    
    C HSQC (Multiplicity Edited):
    Distinguishes CH/CH
    
    
    (up/red) from CH
    
    
    (down/blue).
  • 
    H-
    
    
    
    C HMBC:
    Optimized for long-range coupling (
    
    
    Hz). Critical for quaternary carbons.[1]
  • 
    H-
    
    
    
    H NOESY:
    Mixing time 500ms. Confirms spatial proximity of the NH group to ring protons.

Structural Validation Logic (The "Why" and "How")

The validation relies on establishing an unbroken chain of connectivity from the substituents to the pyridine core.

The Pyridine Core Assignment (HSQC)

The pyridine ring contains three aromatic protons. In the 4-substituted isomer, the symmetry is broken, but characteristic splitting remains:

  • H-3: Doublet (d,

    
     Hz) – Meta coupling to H-5.
    
  • H-5: Doublet of doublets (dd,

    
     Hz) – Ortho to H-6, Meta to H-3.
    
  • H-6: Doublet (d,

    
     Hz) – Ortho to H-5. Deshielded by ring Nitrogen.
    

Validation Check: HSQC will correlate these protons to their respective carbons.

  • Expected: C6 is significantly deshielded (~150 ppm). C3 is shielded (~110-115 ppm) due to the ortho-amino effect.

Anchoring the Ester (HMBC)

We must prove the ester is at C2 , not C3.

  • Step 1: Identify the ester methyl protons (

    
     ppm, singlet).
    
  • Step 2 (HMBC): The ester methyl protons will show a strong correlation to the ester carbonyl carbon (

    
     ppm).
    
  • Step 3 (The Link): Look for a correlation from the H-3 ring proton to this same ester carbonyl carbon.

    • Logic: If the ester were at C3, H-2 (if it existed) or H-4 would correlate. Since we have H-3 (identified by coupling to H-5), its correlation to the carbonyl fixes the ester at C2.

Anchoring the Acetamido Group (HMBC/NOESY)

We must prove the acetamido group is at C4 .

  • HMBC: The Acetyl carbonyl (

    
     ppm) should correlate to the Amide NH and the Methyl of the acetyl group. Crucially, the NH  proton should show HMBC correlations to C3  and C5  of the ring.
    
  • NOESY: A strong NOE cross-peak should be visible between the Amide NH and H-3/H-5 ring protons.

    • Self-Validation: If the group were at C3, the NH would NOE to H-2 and H-4.

Visualization of Workflows

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process during the analysis.

ValidationWorkflow Start Sample: Methyl 4-acetamidopyridine-2-carboxylate Step1 1. Acquire 1D Proton NMR (Check Purity & Integration) Start->Step1 Decision1 Are integrals correct? (3 Arom, 3 O-Me, 3 Ac-Me) Step1->Decision1 Step2 2. Acquire HSQC (Map Protons to Carbons) Decision1->Step2 Yes Step3 3. Acquire HMBC (Long-range Connectivity) Step2->Step3 Analysis1 Trace Ester Methyl -> Carbonyl -> Ring C2 Step3->Analysis1 Analysis2 Trace Amide NH -> Ring C3/C5 Step3->Analysis2 Validation Does H3 correlate to Ester Carbonyl? Analysis1->Validation Success Structure CONFIRMED (Regioisomer Ruled Out) Validation->Success Yes Fail Re-evaluate Structure (Possible Isomer) Validation->Fail No

Caption: Figure 1. Step-by-step logic flow for validating the regio-chemistry of the pyridine scaffold.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific "long-range" correlations (arrows) that definitively prove the structure.

HMBC_Map cluster_ring Pyridine Ring cluster_ester Ester Group cluster_amide Acetamido Group C2 C2 (Quaternary) C3 C3-H C2->C3 C4 C4 (Quaternary) C3->C4 Ester_CO C=O (Ester) C3->Ester_CO 3J (Critical) C5 C5-H C4->C5 C6 C6-H C5->C6 OMe O-Me Protons OMe->Ester_CO 3J Amide_NH NH Proton Amide_NH->C3 3J Amide_NH->C4 2J Amide_NH->C5 3J Amide_CO C=O (Amide) Amide_NH->Amide_CO 2J

Caption: Figure 2. Critical HMBC correlations. The correlation from C3-H to the Ester C=O is the definitive proof of the C2-Ester placement.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from

  • Columbia University NMR Core. (n.d.). HSQC and HMBC: Heteronuclear Correlation Experiments. Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NMR pulse sequences).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3759117, Methyl 4-aminopyridine-2-carboxylate. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Authoritative source for pyridine chemical shifts).

Sources

Comparative

Comparative Guide to Cross-Reactivity Profiling of Methyl 4-acetamidopyridine-2-carboxylate Based Inhibitors

The pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] Specifically, derivatives of methyl 4-acetamidopyridine-2-carboxylate represent a promising chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] Specifically, derivatives of methyl 4-acetamidopyridine-2-carboxylate represent a promising chemical series for the development of targeted inhibitors. However, the journey from a potent "hit" compound to a safe and effective drug is contingent on a thorough understanding of its selectivity. This guide provides a comprehensive framework for conducting cross-reactivity studies on this class of inhibitors, comparing their performance with relevant alternatives and detailing the supporting experimental methodologies essential for robust drug development. Our focus is not merely on the "how," but the "why," ensuring a deep, mechanistic understanding of the experimental choices that underpin a successful selectivity profiling campaign.

The Imperative of Early and Comprehensive Selectivity Profiling

In the realm of targeted therapies, an inhibitor's value is defined not only by its affinity for the intended target but also by its lack of interaction with other proteins. Off-target binding can lead to a range of undesirable outcomes, from misleading in vitro results to severe in vivo toxicity. Therefore, the early and comprehensive assessment of a compound's selectivity is a non-negotiable aspect of drug discovery. This process, often termed "cross-reactivity profiling" or "selectivity screening," aims to identify and quantify the interactions of a drug candidate with a broad spectrum of proteins, providing a clearer picture of its potential therapeutic window and liabilities.

A critical objective is to de-risk a chemical series by ensuring that the observed biological effects are indeed due to the modulation of the intended target. This is achieved by employing a multi-pronged approach that combines broad, unbiased screening with more focused, hypothesis-driven validation assays.

A Multi-Pronged Approach to Deconvoluting Inhibitor Selectivity

No single method can provide a complete picture of an inhibitor's cross-reactivity. A robust strategy involves the integration of several orthogonal techniques to build a comprehensive selectivity profile. Here, we compare three state-of-the-art approaches: broad-panel kinase screening, cellular thermal shift assays (CETSA) for target engagement validation, and chemical proteomics for unbiased off-target discovery.

Broad-Panel Kinase Profiling: A First Look at the Kinome

Given the prevalence of the pyridine scaffold in kinase inhibitors, a broad-panel kinase screen is an essential first step for any methyl 4-acetamidopyridine-2-carboxylate based inhibitor, even if the primary target is not a kinase.[2][3] This approach provides a wide-angle view of the inhibitor's interactions across the human kinome.

Causality Behind Experimental Choice: Kinases are a large and structurally related family of enzymes, making them common off-targets for ATP-competitive inhibitors. An early assessment of kinome-wide selectivity can preemptively identify potential liabilities and even uncover new therapeutic opportunities (polypharmacology).[4] Commercial services offer standardized and validated panels, providing a cost-effective and rapid way to generate a large amount of selectivity data.[3]

  • Compound Preparation: Solubilize the test compound (e.g., Methyl 4-acetamidopyridine-2-carboxylate analogue) in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used to identify any potential interactions.

  • Kinase Reactions: The assay is performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate, and ATP (often radiolabeled with ³³P).[3]

  • Inhibitor Addition: The test compound is added to the reaction mixture. A vehicle control (DMSO) is run in parallel.

  • Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.[3]

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal in the compound-treated well to the vehicle control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., 10 mM in DMSO) CompoundAddition Add Compound (e.g., 1 µM final) Compound->CompoundAddition KinasePanel Purified Kinase Panel (e.g., 400+ kinases) AssayPlate Multi-well Plate + Kinase + Substrate + [³³P]-ATP KinasePanel->AssayPlate AssayPlate->CompoundAddition Incubation Incubate CompoundAddition->Incubation StopReaction Stop Reaction & Capture Substrate Incubation->StopReaction Scintillation Scintillation Counting StopReaction->Scintillation DataAnalysis Calculate % Inhibition vs. DMSO Control Scintillation->DataAnalysis

Figure 1: Experimental workflow for broad-panel kinase profiling.

The results are typically presented in a table listing the percentage of inhibition for each kinase at the tested concentration. Hits are often defined as kinases with >50% or >80% inhibition.

Kinase Target% Inhibition @ 1 µM (Compound A)% Inhibition @ 1 µM (Alternative B)
Primary Target X 98% 95%
Kinase Z85%15%
Kinase Y62%5%
Kinase W12%8%
... (400+ others)<10%<10%
Table 1: Example kinase selectivity data for a Methyl 4-acetamidopyridine-2-carboxylate based inhibitor (Compound A) and a more selective alternative (Alternative B).

From this data, a Gini coefficient can be calculated to quantify the selectivity of the compound.[5] In this example, Compound A shows significant off-target activity against Kinase Z and Y, whereas Alternative B is considerably more selective for the primary target.

Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Context

A positive result in a biochemical assay does not guarantee that the compound will bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells.[6][7]

Causality Behind Experimental Choice: CETSA provides crucial, physiologically relevant evidence of target engagement.[8] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7] This allows for the validation of primary targets and key off-targets identified in broader screens, providing a more accurate assessment of a compound's cellular activity.

Part A: Melt Curve Generation

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound at a saturating concentration (e.g., 10x IC50) and another with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western blotting or another suitable detection method.[6]

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melt curve to the right for the compound-treated cells indicates thermal stabilization and therefore, target engagement.[9]

Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Treatment: Treat cells with a range of concentrations of the test compound.

  • Single-Temperature Heat Challenge: Heat all samples at a single, fixed temperature determined from the steep part of the melt curve (e.g., 55°C).[9]

  • Lysis and Quantification: Follow steps 3-5 from the melt curve protocol.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the apparent cellular IC50.

G cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound or DMSO Vehicle Cells->Treatment Heat Apply Temperature Gradient (Melt Curve) or Fixed Temperature (ITDRF) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Plot Plot Data Quantify->Plot

Figure 2: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

CETSA data provides a direct comparison of a compound's ability to engage its on-target versus off-targets within a cell.

TargetΔTm (°C) with 10 µM Cmpd AApparent Cellular IC50 (µM)
Primary Target X +5.2 0.15
Off-Target Kinase Z+2.13.5
Table 2: Example CETSA data confirming cellular engagement of the primary target and a key off-target.

A significant thermal shift (ΔTm) and a potent apparent cellular IC50 for the primary target, coupled with weaker effects on the off-target, would support a favorable selectivity profile in a physiological context.

Chemical Proteomics: Unbiased Discovery of Off-Targets

While kinase profiling is excellent for a specific protein family, it is inherently biased. What other proteins might our inhibitor be binding? Chemical proteomics aims to answer this question by using the inhibitor itself as a "bait" to capture its binding partners from a complex cell lysate.[10][11]

Causality Behind Experimental Choice: This unbiased approach is crucial for identifying unexpected off-targets that could be responsible for unexplained phenotypic effects or toxicity.[10][12] By identifying the full spectrum of interacting proteins, we gain a much deeper understanding of the compound's mechanism of action and potential liabilities.

  • Probe Synthesis: Synthesize an analogue of the methyl 4-acetamidopyridine-2-carboxylate inhibitor that incorporates a reactive group (for covalent labeling) or an affinity tag (like biotin) via a suitable linker.

  • Cell Lysate Preparation: Prepare a native protein lysate from the relevant cell line or tissue.

  • Probe Incubation: Incubate the cell lysate with the synthesized probe. In a competition experiment, a parallel incubation is performed with the probe and an excess of the original, untagged inhibitor.

  • Affinity Capture: Use affinity resin (e.g., streptavidin beads for a biotinylated probe) to capture the probe and its bound proteins.

  • Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control (and are competed off by the free inhibitor) are considered potential targets.[13]

G cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Identification Probe Synthesize Affinity Probe (Inhibitor + Tag) Incubate Incubate Lysate with Probe Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture Probe-Protein Complexes on Beads Incubate->Capture Wash Wash Beads Capture->Wash Elute Elute & Digest Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Enriched Proteins MS->Identify

Figure 3: Workflow for affinity-based chemical proteomics.

The output is a list of proteins identified by mass spectrometry. Quantitative proteomics can provide a "fold-enrichment" score for each protein.

Protein HitFold Enrichment (Probe vs. Control)Function
Primary Target X 55.2 Kinase
Off-Target Kinase Z25.8Kinase
Protein Q12.5Metabolic Enzyme
Protein R8.9Structural Protein
Table 3: Example hit list from a chemical proteomics experiment.

This data provides an unbiased list of potential interactors. Hits like "Protein Q," a metabolic enzyme, would have been missed by kinase profiling and represent important findings that require further validation, for example, using enzymatic assays or CETSA.

Synthesizing the Data: A Case Study in Signaling

Imagine our primary target, "Kinase X," is a key component of a pro-growth signaling pathway. Our cross-reactivity studies have revealed that our lead compound, in addition to potently inhibiting Kinase X, also moderately inhibits "Kinase Z," a protein involved in a parallel survival pathway.

G cluster_pathway Cellular Signaling Pathways GF Growth Factor Rec Receptor GF->Rec KinaseA Kinase A Rec->KinaseA KinaseX Kinase X (Primary Target) KinaseA->KinaseX TF_Growth Transcription Factor (Growth) KinaseX->TF_Growth Growth Cell Growth & Proliferation TF_Growth->Growth SurvivalSignal Survival Signal Rec2 Receptor 2 SurvivalSignal->Rec2 KinaseB Kinase B Rec2->KinaseB KinaseZ Kinase Z (Off-Target) KinaseB->KinaseZ TF_Survival Transcription Factor (Survival) KinaseZ->TF_Survival Survival Cell Survival TF_Survival->Survival Inhibitor Methyl 4-acetamidopyridine- 2-carboxylate Inhibitor Inhibitor->KinaseX High Potency (On-Target) Inhibitor->KinaseZ Lower Potency (Off-Target)

Figure 4: On-target and off-target effects of the inhibitor on cellular signaling.

This integrated understanding is crucial. While the on-target effect on "Kinase X" is desirable for stopping proliferation, the off-target inhibition of "Kinase Z" might contribute to the overall efficacy or lead to unexpected toxicities. This knowledge, derived from a comprehensive cross-reactivity assessment, is vital for guiding the next steps, whether that be lead optimization to improve selectivity or designing in vivo studies to understand the physiological consequences of this polypharmacology.

Conclusion and Future Directions

The development of inhibitors based on the methyl 4-acetamidopyridine-2-carboxylate scaffold holds significant promise. However, realizing this potential requires a rigorous and multi-faceted approach to understanding inhibitor selectivity. By integrating broad-panel screening, cellular target engagement validation, and unbiased proteomic profiling, researchers can build a comprehensive and reliable cross-reactivity profile. This data-driven strategy not only de-risks the progression of drug candidates but also provides invaluable insights into their true mechanism of action, ultimately paving the way for the development of safer and more effective medicines. The next steps for a compound with a defined selectivity profile would involve deeper investigation into the biology of the validated off-targets and structure-based design efforts to mitigate unwanted interactions while retaining on-target potency.

References

  • Martinez Molina, D. et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8, 2233-2244. Available at: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for screening and characterizing drug-target interactions. Nature Protocols, 9, 2100-2122. Available at: [Link]

  • Bantscheff, M. et al. (2012). Chemistry-based functional proteomics for drug target deconvolution. Future Medicinal Chemistry, 4(10), 1285-1303. Available at: [Link]

  • Daub, H. et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Chemical Biology, 3(7), 437-446. Available at: [Link]

  • Perrin, J. et al. (2022). Chemical proteomics for drug target deconvolution and to study biological systems. Stockholm University. Available at: [Link]

  • Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. Available at: [Link]

  • Wang, Y. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520-21544. Available at: [Link]

  • Ruprecht, B. et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6649-6659. Available at: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • Barrow, J. et al. (2025). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130059. Available at: [Link]

  • Jones, L. H. et al. (2017). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 15(38), 8038-8042. Available at: [Link]

  • Ma, Y. et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry, 99, 103875. Available at: [Link]

  • Sharma, P. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2217. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link]

  • Bavetsias, V. et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. Available at: [Link]

  • K-ras, G. et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Journal of Biomolecular Screening, 17(8), 1115-1127. Available at: [Link]

  • Asati, V. et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-acetamidopyridine-2-carboxylate proper disposal procedures

Comprehensive Operational Guide: Disposal Procedures for Methyl 4-acetamidopyridine-2-carboxylate Effective chemical waste management in drug development and research laboratories goes beyond mere compliance; it is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Disposal Procedures for Methyl 4-acetamidopyridine-2-carboxylate

Effective chemical waste management in drug development and research laboratories goes beyond mere compliance; it is a critical component of operational safety and environmental stewardship. This guide provides authoritative, step-by-step procedures for the safe handling, accumulation, and disposal of Methyl 4-acetamidopyridine-2-carboxylate , synthesizing chemical causality with federal regulatory frameworks.

Chemical Hazard Profiling & Causality

Methyl 4-acetamidopyridine-2-carboxylate (CAS: )[1] is a functionalized heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis. To safely manage its disposal, scientists must understand the mechanistic causality behind its hazard profile:

  • Environmental Persistence: The core pyridine ring is highly stable and exhibits known aquatic toxicity profiles, meaning it cannot be disposed of via standard aqueous drain systems[2].

  • Thermal Reactivity: The presence of the acetamido and methyl ester functional groups introduces specific reactivity. Upon thermal decomposition or combustion, the nitrogenous components will release toxic nitrogen oxides (NOx)[3]. Therefore, ultimate disposal must be routed through high-temperature incineration facilities equipped with specialized NOx scrubbers[4].

  • Chemical Incompatibilities: The ester and amide linkages are susceptible to hydrolysis under extreme pH conditions. Consequently, this compound must be strictly segregated from strong oxidizing agents, concentrated acids, and strong bases to prevent exothermic reactions in the waste stream[5].

Regulatory Framework & Accumulation Standards

Disposal protocols must strictly adhere to the overseen by the U.S. Environmental Protection Agency (EPA).

Depending on your institution's classification, two primary frameworks apply:

  • Industrial/Standard Generators: Waste must be transferred to a licensed treatment, storage, and disposal facility (TSDF) within 90 to 180 days of generation, depending on whether the facility is a Large or Small Quantity Generator.

  • Academic & Research Entities (EPA Subpart K): The EPA provides alternative standards specifically designed for the unpredictable, multi-stream nature of research labs. Subpart K allows trained professionals to make hazardous waste determinations in the lab and permits waste to remain in a Satellite Accumulation Area (SAA) for up to 12 months[6].

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every researcher must follow this standardized operational workflow from the moment waste is generated.

Step 1: Point-of-Generation Segregation

  • Action: Separate Methyl 4-acetamidopyridine-2-carboxylate waste from incompatible chemicals (oxidizers, strong acids/bases) immediately at the bench[5].

  • Causality: Mixing incompatible waste streams can lead to spontaneous pressurization, off-gassing, or thermal runaway within the container. If the compound is dissolved in an organic solvent (e.g., methanol), the entire mixture inherits the hazard class of that solvent (e.g., F-listed flammable liquid)[7].

Step 2: Primary Containment Specifications

  • Action: Transfer the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container features a secure, tight-fitting lid[5].

  • Causality: Never fill liquid waste containers beyond 75–80% capacity. This mandatory headspace accommodates vapor pressure fluctuations and thermal expansion, preventing spontaneous container rupture during storage or transit[5].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized waste label the moment the first drop or crystal of waste enters the container[7].

  • Causality: The label must explicitly state "Hazardous Waste," detail the full chemical name ("Methyl 4-acetamidopyridine-2-carboxylate" — no abbreviations or chemical formulas), list the primary hazards (e.g., Toxic, Irritant), and display the accumulation start date[8]. This ensures emergency responders know exactly what they are dealing with in the event of a breach.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation.

  • Causality: Regulatory limits dictate a strict maximum of 55 gallons of general hazardous waste per SAA[6]. Once this volumetric limit is reached, Environmental Health and Safety (EHS) personnel must remove the container from the laboratory within 3 consecutive days to maintain federal compliance[7].

Emergency Spill Response Protocol

In the event of a localized spill involving Methyl 4-acetamidopyridine-2-carboxylate, execute the following protocol:

  • Isolate & Ventilate: Evacuate unnecessary personnel from the immediate area. If the compound is dissolved in a flammable solvent, eliminate all ignition sources and increase local exhaust ventilation[3].

  • Protect: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, splash goggles, and a flame-resistant lab coat[9].

  • Contain & Absorb: For liquid solutions, surround and cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust[4]. For solid powder spills, gently sweep up the material using spark-proof tools to avoid generating inhalable airborne dust.

  • Dispose: Place all absorbed material, cleanup tools, and contaminated PPE into a secondary containment bag, label it as "Hazardous Spill Residue," and submit an urgent pickup request to EHS[4].

Quantitative Data & Logistical Parameters

Table 1: Chemical & Logistical Data for Methyl 4-acetamidopyridine-2-carboxylate

ParameterValue / SpecificationCausality / Regulatory Basis
CAS Number 1820716-80-0Unique chemical identifier required for TSDF profiling.
Molecular Formula C9H10N2O3Nitrogenous content dictates the strict NOx scrubber requirement during final incineration.
SAA Volume Limit 55 GallonsEPA RCRA mandate to prevent catastrophic, large-scale laboratory incidents[6].
SAA Time Limit 12 Months (Subpart K) / 90-180 Days (Standard)Prevents long-term container degradation and chemical instability[6].
Headspace Requirement 20-25% of Container VolumeAccommodates thermal expansion and prevents pressure-induced rupture during transit[5].

Operational Workflow Visualization

DisposalWorkflow Gen Waste Generation (Methyl 4-acetamidopyridine-2-carboxylate) Seg Hazard Segregation (Separate from Oxidizers & Acids) Gen->Seg Identify compatibility Cont Primary Containment (HDPE, Max 80% Capacity) Seg->Cont Transfer to container Label RCRA Labeling (Full Name, Date, Hazard Class) Cont->Label Affix waste tag immediately SAA Satellite Accumulation Area (SAA) (< 55 Gal Limit) Label->SAA Store at point of generation EHS EHS Transfer & Profiling (Within 3 Days of Limit) SAA->EHS Submit pickup request Incineration Final Treatment: High-Temp Incineration (NOx Scrubber Equipped) EHS->Incineration EPA-compliant off-site disposal

Operational workflow for compliant segregation, accumulation, and disposal of pyridine waste.

References

  • - Old Dominion University Environmental Health and Safety[8] 2. - Santa Cruz Biotechnology[4] 3. - U.S. Environmental Protection Agency[6] 4. - Cohizon Life Sciences[3]

  • - Today's Clinical Lab[5] 6. - ERG Environmental

  • - University of Pennsylvania EHRS[7]

  • - Regis Technologies[9] 9. - Environment Canada / Health Canada[2]

  • - BLD Pharm[1]

Sources

Handling

Personal protective equipment for handling Methyl 4-acetamidopyridine-2-carboxylate

As a Senior Application Scientist, my primary goal is to ensure that your work with novel chemical entities is not only successful but, more importantly, safe. This guide addresses the critical safety and handling protoc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to ensure that your work with novel chemical entities is not only successful but, more importantly, safe. This guide addresses the critical safety and handling protocols for Methyl 4-acetamidopyridine-2-carboxylate, a heterocyclic compound that, like many pyridine derivatives, requires meticulous handling. We will move beyond a simple checklist to a deeper understanding of why these procedures are vital, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: A Proactive Stance on Safety

Before handling any chemical, a thorough review of its hazard profile is the foundational step.[1][2] While a specific Safety Data Sheet (SDS) for Methyl 4-acetamidopyridine-2-carboxylate should always be the primary source of information, we can infer its likely hazards from structurally similar pyridine derivatives. Compounds in this class are often associated with:

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Irritation: Can cause significant eye damage upon contact.[3][4][5][6]

  • Respiratory Irritation: Inhalation of the powder or its aerosols may irritate the respiratory system.[7][4]

  • Toxicity: May be harmful if swallowed or inhaled.[5][6]

Given these potential risks, we must adopt a conservative approach, treating the compound as a Particularly Hazardous Substance (PHS) until more specific data becomes available. This mandates the use of designated areas, stringent engineering controls, and comprehensive personal protective equipment.[8]

The Hierarchy of Controls: Engineering a Safe Environment

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The most effective safety measures are engineering controls designed to isolate you from the hazard.

  • Chemical Fume Hood: All work involving Methyl 4-acetamidopyridine-2-carboxylate, especially the handling of its solid (powder) form, must be conducted within a properly functioning chemical fume hood.[8][9][10] This is non-negotiable. The hood's constant airflow captures and exhausts airborne particulates and potential vapors, preventing them from entering your breathing zone.[10][11]

  • Ventilated Balance Enclosure: For weighing procedures, a ventilated balance enclosure or a fume hood is required to contain fine powders that can easily become airborne.[8]

  • Safety Showers & Eyewash Stations: Ensure that these emergency stations are unobstructed and have been recently tested. Their immediate availability is critical in the event of an accidental exposure.[1][7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific risks posed by the chemical and the procedure. For Methyl 4-acetamidopyridine-2-carboxylate, a comprehensive ensemble is required.

Protection Type Required Equipment Rationale & Key Considerations
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Fine chemical powders can be easily inhaled.[8] A standard surgical mask is insufficient. A fitted respirator is necessary when handling the powder outside of a containment hood or in case of a spill.[12] Always follow OSHA respirator regulations.[13]
Eye & Face Chemical Safety Goggles with Side-ShieldsProtects against splashes and airborne particulates.[3][9] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[6]
Hand Chemical-Resistant Gloves (Nitrile recommended)Provides a direct barrier against skin contact.[9] Always inspect gloves for tears or holes before use.[7][12] Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[8]
Body Laboratory Coat & Impervious ClothingA fully fastened lab coat protects your skin and personal clothing from contamination.[9][10] For larger quantities or significant splash potential, a chemically resistant apron may be necessary.[14]
Foot Closed-Toe ShoesProtects feet from spills and dropped items. Sandals or permeable shoes are never appropriate in a laboratory setting.[1][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A well-defined Standard Operating Procedure (SOP) minimizes risk. The following workflow should be adapted to your specific experimental context.

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_sds Review SDS & SOP prep_area Prepare Designated Area (Fume Hood) prep_sds->prep_area prep_ppe Don Correct PPE prep_area->prep_ppe prep_spill Verify Spill Kit Availability prep_ppe->prep_spill handle_weigh Carefully Weigh Powder (Use Weigh Boats) prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve handle_close Securely Cap All Containers handle_dissolve->handle_close clean_decon Decontaminate Work Surface handle_close->clean_decon Proceed to Cleanup clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for handling Methyl 4-acetamidopyridine-2-carboxylate.

Detailed Protocol Steps:
  • Preparation:

    • Thoroughly review the SDS and your institution's approved SOP for this specific chemical.[2]

    • Designate a work area inside a chemical fume hood. Cover the work surface with absorbent bench paper to contain any minor spills.[11]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize reaching in and out.

    • Don the full required PPE as outlined in the table above.

    • Ensure a chemical spill kit appropriate for pyridine compounds is immediately accessible.[9]

  • Handling the Solid Compound (Weighing & Transfer):

    • Keep the stock container of Methyl 4-acetamidopyridine-2-carboxylate closed as much as possible.[11]

    • Use a spatula or scoop to carefully transfer small amounts of the powder onto a weigh boat or into a vial on your balance. Avoid pouring directly from the bottle to prevent generating dust.[11]

    • Once the desired amount is weighed, securely close the primary container.

    • Carefully transfer the weighed powder into the destination vessel (e.g., a round-bottom flask). If creating a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling & Cleanup:

    • Wipe down the exterior of all containers and equipment with a suitable solvent (e.g., 70% ethanol, unless incompatible) to remove any residual powder before removing them from the fume hood.[11]

    • Decontaminate the work surface within the fume hood.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Remove PPE in the correct order (gloves first), avoiding self-contamination.

    • Wash hands thoroughly with soap and water.[1][13]

Disposal Plan: Managing Contaminated Waste

All materials that have come into contact with Methyl 4-acetamidopyridine-2-carboxylate must be considered hazardous waste.[13] Improper disposal can lead to environmental contamination and pose a risk to others.

Waste Type Disposal Protocol
Contaminated Solids Includes used gloves, weigh boats, bench paper, and any contaminated wipes.
Action: Place in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory trash.
Empty Stock Container The original container holding the chemical.
Action: Triple-rinse with a suitable solvent (the rinsate is hazardous waste). Deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.
Aqueous/Solvent Waste Solutions containing the compound and rinsates from cleaning glassware.
Action: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[12][15]

Emergency Response: Acting Swiftly and Safely

Accidents can happen despite the best precautions. Knowing the correct immediate response is crucial.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[9][13] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Alert your supervisor and colleagues. For a small spill within a fume hood, use a chemical spill kit to absorb the material. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[1]

By integrating these safety protocols into every step of your workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • ECHEMI. Pyridine, alkyl derivs.
  • Cornell University Environment, Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • University of California, Los Angeles - Environment, Health & Safety.
  • Carl ROTH.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Methylpyridine-4-carboxylic acid.
  • GZ Industrial Supplies. (2025, May 26).
  • Actylis Lab Solutions.
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific.
  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
  • TCI Chemicals.
  • Spectrum Chemical. (2016, November 7).
  • AK Scientific, Inc.
  • Fisher Scientific. (2010, August 26).

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